molecular formula C17H18F2O2 B1666996 Bifluranol CAS No. 34633-34-6

Bifluranol

Cat. No.: B1666996
CAS No.: 34633-34-6
M. Wt: 292.32 g/mol
InChI Key: RDVXUHOSYIBGBT-ZWNOBZJWSA-N
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Description

(2S,3R)-bifluranol is a 4,4'-pentane-2,3-diylbis(2-fluorophenol) that has (2S,3R)-stereoconfiguration. It is an enantiomer of a (2R,3S)-bifluranol.
structure

Properties

IUPAC Name

2-fluoro-4-[(2S,3R)-3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2O2/c1-3-13(12-5-7-17(21)15(19)9-12)10(2)11-4-6-16(20)14(18)8-11/h4-10,13,20-21H,3H2,1-2H3/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVXUHOSYIBGBT-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)F)C(C)C2=CC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C=C1)O)F)[C@H](C)C2=CC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865725
Record name Bifluranol
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Molecular Weight

292.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34633-34-6
Record name rel-4,4′-[(1R,2S)-1-Ethyl-2-methyl-1,2-ethanediyl]bis[2-fluorophenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34633-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bifluranol [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bifluranol
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Record name BIFLURANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47602X79JF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bifluranol's Mechanism of Action in Prostate Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifluranol, a fluorinated bibenzyl compound, has demonstrated anti-prostatic activity, suggesting its potential as a therapeutic agent for prostate cancer. This technical guide synthesizes the current understanding of this compound's mechanism of action. The available evidence strongly indicates that this compound's primary efficacy in the context of prostate cancer stems from a systemic hormonal regulation, rather than direct cytotoxicity to prostate cancer cells. Specifically, this compound selectively inhibits the secretion of luteinizing hormone (LH), leading to a reduction in testosterone production, a key driver of prostate tumor growth. To date, in-vitro studies detailing a direct interaction of this compound with prostate cancer cells, including IC50 values and specific intracellular signaling pathway modulation, are not available in the public domain. This document outlines the established systemic mechanism, provides context by summarizing the mechanisms of other biflavonoids, and presents relevant experimental protocols.

Core Mechanism of Action: Systemic Hormonal Regulation

The principal mechanism by which this compound exerts its anti-prostatic effect is through its influence on the hypothalamic-pituitary-gonadal axis. Unlike many cytotoxic agents, this compound's action is not on the prostate cancer cells themselves but on the hormonal signaling that fuels their growth.

Studies have shown that this compound selectively lowers serum luteinizing hormone (LH) levels without affecting follicle-stimulating hormone (FSH) levels[1][2]. LH is the primary signal from the pituitary gland that stimulates the testes to produce testosterone. By inhibiting LH secretion, this compound effectively reduces the main source of androgens that promote the growth of androgen-sensitive prostate cancer.

Signaling Pathway Diagram: this compound's Systemic Action

Bifluranol_Systemic_Action cluster_System Systemic Environment Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Testes Testes Pituitary->Testes LH ProstateCancer Prostate Cancer Cells Testes->ProstateCancer Testosterone This compound This compound This compound->Pituitary Inhibits Biflavonoid_Apoptosis cluster_Cell Prostate Cancer Cell Biflavonoids Other Biflavonoids Bax Bax (Pro-apoptotic) Biflavonoids->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Biflavonoids->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Mitochondrial Permeabilization Bcl2->Mitochondrion Inhibits Caspases Caspase Activation Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis InVivo_Workflow start Animal Model (e.g., Male Rats) treatment_group Treatment Group: Administer this compound start->treatment_group control_group Control Group: Administer Vehicle start->control_group castrated_group Castrated Group with Androgen Replacement + this compound start->castrated_group blood_collection Periodic Blood Collection treatment_group->blood_collection prostate_analysis Prostate Gland Excision and Analysis (Weight, Histology) treatment_group->prostate_analysis control_group->blood_collection control_group->prostate_analysis castrated_group->blood_collection castrated_group->prostate_analysis hormone_assay Serum Hormone Assays (LH, FSH, Testosterone) blood_collection->hormone_assay data_analysis Data Analysis and Comparison hormone_assay->data_analysis prostate_analysis->data_analysis

References

Synthesis and Characterization of Bifluranol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifluranol, a fluorinated bibenzyl, has garnered interest for its notable biological activities. The exploration of its derivatives is a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthetic strategies, characterization methodologies, and potential biological signaling pathways relevant to the study of this compound derivatives. While specific experimental data for this compound derivatives is limited in publicly available literature, this guide extrapolates from established methods for the synthesis and characterization of related fluorinated bibenzyl compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, which are structurally characterized as substituted 1,2-bis(4-fluorophenyl)ethanes, can be approached through several established synthetic routes for bibenzyl compounds. A common strategy involves the coupling of smaller aromatic precursors.

General Synthetic Workflow

A plausible synthetic route to this compound derivatives can be conceptualized as a multi-step process, beginning with commercially available starting materials. The following workflow illustrates a generalized approach.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Bibenzyl Formation cluster_3 Purification 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Secondary Alcohol Secondary Alcohol 4-Fluorobenzaldehyde->Secondary Alcohol 1. Grignard Reaction Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Secondary Alcohol Stilbene Derivative Stilbene Derivative Secondary Alcohol->Stilbene Derivative 2. Dehydration Bibenzyl Derivative (this compound Analog) Bibenzyl Derivative (this compound Analog) Stilbene Derivative->Bibenzyl Derivative (this compound Analog) 3. Hydrogenation Column Chromatography Column Chromatography Bibenzyl Derivative (this compound Analog)->Column Chromatography Characterized this compound Derivative Characterized this compound Derivative Column Chromatography->Characterized this compound Derivative

Caption: Generalized synthetic workflow for this compound derivatives.

Experimental Protocols

While a specific protocol for a this compound derivative is not available, the following represents a generalized experimental procedure for the synthesis of a fluorinated bibenzyl derivative based on common organic chemistry techniques.

Step 1: Synthesis of a Substituted 1-(4-fluorophenyl)ethanol (Secondary Alcohol)

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of the desired Grignard reagent (e.g., ethylmagnesium bromide, 1.1 eq) in THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude secondary alcohol.

Step 2: Dehydration to form a Stilbene Derivative

  • Dissolve the crude secondary alcohol from Step 1 in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Hydrogenation to the Bibenzyl Derivative

  • Dissolve the crude stilbene derivative from Step 2 in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude bibenzyl derivative.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound derivative.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of synthesized this compound derivatives are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Characterization Workflow

The following diagram outlines a typical workflow for the characterization of a newly synthesized compound.

G Purified Compound Purified Compound NMR Spectroscopy NMR Spectroscopy Purified Compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Compound->Mass Spectrometry FTIR Spectroscopy FTIR Spectroscopy Purified Compound->FTIR Spectroscopy Purity Analysis (HPLC/GC) Purity Analysis (HPLC/GC) Purified Compound->Purity Analysis (HPLC/GC) Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation FTIR Spectroscopy->Structural Confirmation Purity Analysis (HPLC/GC)->Structural Confirmation

Caption: Workflow for the characterization of synthesized derivatives.

Analytical Techniques

A comprehensive suite of analytical methods is necessary to confirm the identity and purity of this compound derivatives.

Technique Purpose Typical Observations for a this compound Derivative
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the carbon-hydrogen framework and the chemical environment of each atom.¹H NMR: Signals in the aromatic region (around 7.0-7.5 ppm) characteristic of the 4-fluorophenyl groups, and signals in the aliphatic region corresponding to the ethyl bridge. ¹³C NMR: Resonances for the aromatic carbons (with C-F coupling) and the aliphatic carbons. ¹⁹F NMR: A characteristic signal for the fluorine atoms on the phenyl rings.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.A molecular ion peak corresponding to the calculated molecular weight of the specific this compound derivative. Fragmentation patterns may show cleavage of the ethyl bridge.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the molecule.Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and a strong C-F stretching band.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the synthesized compound and can be used for purification.A single major peak indicating a high degree of purity.
Gas Chromatography (GC) An alternative to HPLC for assessing the purity of volatile compounds.A single major peak indicating a high degree of purity.
Melting Point Analysis Determines the melting point range of a solid compound, which is a physical constant that can indicate purity.A sharp and defined melting point range for a pure crystalline solid.
Elemental Analysis Determines the percentage composition of elements (C, H, N, F, etc.) in the compound, which can be used to confirm the empirical formula.The experimentally determined percentages of carbon, hydrogen, and fluorine should match the calculated values for the proposed molecular formula.

Putative Signaling Pathway of this compound Derivatives

This compound is known for its anti-androgenic and anti-prostatic activity. It is believed to exert its effects through a negative feedback mechanism on the hypothalamic-pituitary-gonadal axis, leading to a selective reduction in luteinizing hormone (LH) secretion. It is plausible that its derivatives would act through a similar pathway.

G Hypothalamus Hypothalamus Pituitary Gland Pituitary Gland Hypothalamus->Pituitary Gland GnRH (+) Testes Testes Pituitary Gland->Testes LH (+) Prostate Prostate Testes->Prostate Testosterone (+) Prostate->Prostate This compound Derivative This compound Derivative This compound Derivative->Pituitary Gland Inhibition of LH Secretion (-)

Caption: Putative signaling pathway for this compound derivatives.

This proposed pathway suggests that this compound derivatives may act at the level of the pituitary gland to inhibit the secretion of LH. This reduction in LH would subsequently lead to decreased testosterone production by the testes, thereby reducing the androgenic stimulation of the prostate gland. This mechanism of action makes these compounds interesting candidates for the treatment of androgen-dependent conditions.

Early Preclinical Studies of Bifluranol for Benign Prostatic Hyperplasia: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early preclinical research on Bifluranol, a fluorinated bibenzyl compound, for the potential treatment of benign prostatic hyperplasia (BPH). The information is compiled from foundational studies that investigated its anti-prostatic and endocrine activities.

Core Findings

Early research demonstrated that this compound exhibits potent anti-prostatic activity, comparable to that of diethylstilboestrol (DES). A key differentiating feature is its significantly lower estrogenic potency, which was found to be approximately eight times less than DES when administered orally. Furthermore, this compound was shown to cause a reversible suppression of accessory sexual structures without negatively impacting spermatogenesis or fertility in animal models.[1]

Data Presentation

The following tables summarize the key quantitative findings from early preclinical studies on this compound, primarily in rat and mouse models.

Table 1: Comparative Anti-Prostatic and Estrogenic Effects of this compound and Diethylstilboestrol (DES)

ParameterThis compoundDiethylstilboestrol (DES)Reference
Anti-Prostatic Activity Potent, comparable to DESPotent[1]
Estrogenic Potency (oral) ~8 times less than DESHigh[1]

Table 2: Effects of this compound and DES on Reproductive Parameters in Male Rodents

ParameterThis compound (oral administration)Diethylstilboestrol (DES) (same dose)Reference
Accessory Sexual Structures Fully reversible suppressionSuppression[1]
Spermatogenesis No impairmentReduced[1]
Fertility No impairmentImpaired[1]

Table 3: Effects of this compound and DES on Serum Gonadotropin Levels

HormoneThis compoundDiethylstilboestrol (DES)Reference
Luteinising Hormone (LH) LoweredReduced[1]
Follicle Stimulating Hormone (FSH) No effectReduced[1]

Experimental Protocols

The following outlines the methodologies employed in the key early experiments investigating this compound's effects.

1. Endocrine and Anti-Fertility Studies

  • Animal Models: The studies were conducted on both rats and mice.

  • Treatment Groups:

    • Control group (vehicle administration).

    • This compound-treated group (oral administration).

    • Diethylstilboestrol (DES)-treated group (oral administration, same dose as this compound for comparative studies).

  • Duration: The studies included both short-term and long-term anti-androgenic and fertility assessments.

  • Parameters Measured:

    • Weight and histology of accessory sexual structures (e.g., prostate, seminal vesicles).

    • Spermatogenesis analysis.

    • Fertility and reproductive performance assessments in male mice.

    • Serum levels of Luteinising Hormone (LH) and Follicle Stimulating Hormone (FSH).

2. Investigation of Anti-Prostatic Mechanism of Action

  • Animal Model: Castrated rats were utilized for this part of the investigation.

  • Experimental Design: Androgen-induced stimulation of the prostate was performed in the castrated rats.

  • Objective: To determine if this compound antagonizes the stimulatory effect of androgens on the prostate.

  • Outcome: The results indicated that this compound does not antagonize androgen-induced stimulation of the prostate in this model.[1]

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflow based on the early research findings.

Bifluranol_Mechanism_of_Action Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Testes Testes Pituitary->Testes LH (+) Prostate Prostate Testes->Prostate Androgens (+) invis1 Testes->invis1 Negative Feedback (-) This compound This compound This compound->Pituitary Selective Inhibition (-) invis1->Hypothalamus invis1->Pituitary invis2

Caption: Proposed mechanism of this compound on the hypothalamic-pituitary-gonadal axis.

Experimental_Workflow start Animal Model Selection (Rats and Mice) groups Group Assignment (Control, this compound, DES) start->groups treatment Oral Administration (Short and Long-term) groups->treatment castration_model Castrated Rat Model for Mechanism of Action Study groups->castration_model endpoints Endpoint Analysis treatment->endpoints androgen_stimulation Androgen-Induced Prostate Stimulation castration_model->androgen_stimulation androgen_stimulation->endpoints organ_analysis Accessory Sexual Organ Weight & Histology endpoints->organ_analysis Tissue Analysis spermatogenesis_analysis Spermatogenesis & Fertility Assessment endpoints->spermatogenesis_analysis Reproductive Analysis hormone_assays Serum LH & FSH Assays endpoints->hormone_assays Hormone Analysis conclusion Interpretation of Results organ_analysis->conclusion spermatogenesis_analysis->conclusion hormone_assays->conclusion

Caption: Workflow of early preclinical studies on this compound.

Conclusion

The early preclinical investigations of this compound identified it as a compound with significant anti-prostatic effects, acting through a distinct endocrine mechanism of selective LH inhibition.[1] This differentiated it from DES, which exhibited broader effects on both LH and FSH and had significantly higher estrogenic activity. The findings suggested that this compound's mode of action is a negative, hormonostatic feedback activity.[1] These initial studies provided a strong rationale for further investigation into this compound as a potential therapeutic agent for benign prostatic hyperplasia.

References

In Vitro Anti-proliferative Effects of Bifluranol on LNCaP Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of published scientific literature reveals no specific studies detailing the in vitro anti-proliferative effects of Bifluranol on LNCaP human prostate cancer cells. This technical guide has been constructed to provide researchers, scientists, and drug development professionals with a comprehensive framework of the methodologies and data presentation that would be required to rigorously assess such effects. The experimental protocols and data visualizations are based on established standards for testing novel compounds on prostate cancer cell lines.

Introduction to this compound and LNCaP Cells

This compound is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group.[1] It has been used as an antiandrogen for treating benign prostatic hyperplasia.[1] Its primary mechanism of action is not direct antagonism of the androgen receptor (AR), but rather activation of estrogen receptors in the pituitary gland, which suppresses luteinizing hormone (LH) secretion and consequently lowers systemic androgen levels.[1][2] An additional reported mechanism is the inhibition of 17α-hydroxylase/17,20 lyase, which would further decrease androgen synthesis.[1]

LNCaP (Lymph Node Carcinoma of the Prostate) cells are an androgen-sensitive human prostate adenocarcinoma cell line. They are a cornerstone in vitro model for prostate cancer research because they express the androgen receptor and are responsive to androgens for growth and survival. This makes them an ideal system to study the direct effects of compounds that may interfere with androgen signaling pathways or exert cytotoxic effects on prostate cancer cells.

This guide outlines a hypothetical study to determine the direct anti-proliferative effects of this compound on LNCaP cells, independent of its systemic hormonal effects.

Quantitative Data Summary

In a typical study, the anti-proliferative effects of a test compound are quantified and summarized. The following tables represent hypothetical data for this compound's effects on LNCaP cells.

Table 1: Dose-Response Effect of this compound on LNCaP Cell Viability

This compound Concentration (µM)Mean Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 4.5
195.2± 5.1
580.7± 4.8
1062.1± 3.9
2545.3± 3.5
5028.9± 2.7
10015.4± 2.1

From this data, an IC50 (the concentration at which 50% of cell growth is inhibited) would be calculated.

Table 2: Cell Cycle Distribution of LNCaP Cells after Treatment with this compound

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control55.228.116.71.5
This compound (IC50 Conc.)72.815.311.98.9

Detailed Experimental Protocols

The following are detailed protocols for the key experiments required to assess the anti-proliferative effects of this compound on LNCaP cells.

LNCaP Cell Culture
  • Cell Line: LNCaP (ATCC® CRL-1740™).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 1 mM sodium pyruvate, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are detached using a 0.25% Trypsin-EDTA solution and re-seeded at a lower density.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seeding: LNCaP cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle.

  • Seeding and Treatment: LNCaP cells are seeded in 6-well plates and treated with this compound (e.g., at its calculated IC50 concentration) for 24 or 48 hours.

  • Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

  • Fixation: The cell pellet is resuspended in 500 µL of ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate software. An increase in the sub-G1 peak is indicative of apoptosis.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes. Below are examples created using the DOT language.

Experimental_Workflow cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: this compound Treatment cluster_assays Phase 3: Data Acquisition cluster_analysis Phase 4: Data Analysis A LNCaP Cell Culture (RPMI-1640 + 10% FBS) B Cell Seeding (96-well & 6-well plates) A->B C Dose-Response Treatment (0-100 µM this compound) B->C D Incubation (24-72 hours) C->D E Cell Viability Assay (MTT) D->E F Cell Cycle Analysis (PI Staining) D->F G Apoptosis Assay (Annexin V/PI) D->G H Calculate IC50 E->H I Quantify Cell Cycle Phases F->I J Determine Apoptotic Rate G->J

Caption: A typical experimental workflow for assessing the anti-proliferative effects of a compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus AR_complex Androgen Receptor (Cytoplasmic) ARE Androgen Response Element AR_complex->ARE Translocates & Binds Cell_Cycle Cell Cycle Progression Proliferation_Genes Proliferative Genes (e.g., Cyclins, CDKs) ARE->Proliferation_Genes Activates Transcription Proliferation_Genes->Cell_Cycle Androgen Androgen (e.g., DHT) Androgen->AR_complex Binds & Activates This compound This compound (Hypothetical Direct Effect) This compound->AR_complex Inhibits (Hypothesized)

Caption: A hypothetical signaling pathway showing this compound directly inhibiting the Androgen Receptor.

Conclusion and Future Directions

While this compound's established mechanism involves systemic antiandrogenic effects, this guide provides a robust framework for investigating its potential direct anti-proliferative actions on LNCaP prostate cancer cells. The outlined experiments—cell viability, cell cycle analysis, and apoptosis assays—are fundamental to characterizing the in vitro efficacy of any potential anti-cancer compound.

Should these foundational studies indicate a direct effect, further research would be warranted. This could include Western blot analysis to probe the expression levels of key cell cycle proteins (e.g., cyclins, CDKs, p21, p27) and apoptotic markers (e.g., caspases, Bcl-2 family proteins), as well as androgen receptor activity assays to determine if this compound can directly antagonize AR signaling in LNCaP cells. Such a comprehensive approach is crucial for elucidating the full mechanistic profile of this compound in the context of prostate cancer.

References

In-Depth Structural Analysis of Bifluranol and its Chemical Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifluranol, a fluorinated bibenzyl derivative, has demonstrated significant anti-prostatic activity, positioning it as a compound of interest in the development of therapies for benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive structural analysis of this compound and its known chemical analogues, Pentafluranol and Terfluranol. It delves into their structure-activity relationships, physicochemical properties, and the underlying mechanism of action involving the estrogen receptor signaling pathway. Detailed experimental protocols for the synthesis and structural elucidation of these compounds are presented, alongside mandatory visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction

This compound is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group. Its primary therapeutic application lies in the management of benign prostatic hyperplasia due to its potent anti-androgenic effects. Unlike direct androgen receptor antagonists, this compound exerts its influence indirectly by acting as an estrogen receptor agonist. This activation leads to the suppression of luteinizing hormone (LH) secretion from the pituitary gland, consequently reducing testicular androgen production. This guide explores the intricate structural details of this compound and its analogues, providing a foundation for further research and development of more potent and selective therapeutic agents.

Structural and Physicochemical Properties

The core structure of this compound is a bibenzyl scaffold with fluorine substitutions on the phenyl rings. Its chemical analogues, Pentafluranol and Terfluranol, feature modifications to this core structure, influencing their physicochemical properties and biological activity.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
This compound [Image of this compound chemical structure]C₁₇H₁₈F₂O₂292.32
Pentafluranol [Image of Pentafluranol chemical structure]C₁₇H₁₅F₅O₂346.29
Terfluranol [Image of Terfluranol chemical structure]C₁₇H₁₇F₃O₂310.31

Caption: Chemical structures and key physicochemical properties of this compound and its analogues.

Structure-Activity Relationship (SAR)

The anti-prostatic activity of this compound and its analogues is intrinsically linked to their structural features. While comprehensive quantitative comparative data is limited in publicly available literature, the known biological activities suggest key SAR trends.

CompoundKey Structural FeaturesReported Biological Activity
This compound Two fluorine atoms on the phenyl rings.Potent anti-prostatic activity, comparable to diethylstilbestrol (DES)[1].
Pentafluranol Trifluoromethyl group and two additional fluorine atoms.Information on specific anti-prostatic activity is limited.
Terfluranol Trifluoromethyl group.Information on specific anti-prostatic activity is limited.

Caption: Structure-activity relationship summary for this compound and its analogues.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a representative scheme of which is outlined below. This protocol is based on established methods for the synthesis of bibenzyl derivatives.

Synthesis_Workflow A Starting Material (e.g., Substituted Phenylacetic Acid) B Step 1: Reduction A->B Reducing Agent (e.g., LiAlH4) C Intermediate 1 (Substituted Phenylethanol) B->C D Step 2: Halogenation C->D Halogenating Agent (e.g., PBr3) E Intermediate 2 (Substituted Phenylethyl Halide) D->E F Step 3: Coupling Reaction E->F Coupling Agent (e.g., Ullmann coupling) G This compound F->G Mass_Spec_Fragmentation A This compound (Molecular Ion) B Cleavage of Ethyl Bridge A->B C Fluorinated Benzyl Cation (Fragment 1) B->C D Fluorinated Benzyl Radical (Fragment 2) B->D Bifluranol_Signaling_Pathway cluster_pituitary Pituitary Gonadotroph Cell cluster_systemic Systemic Effect This compound This compound ERa Estrogen Receptor α (ERα) This compound->ERa Binds to ERa_active Activated ERα Complex ERa->ERa_active Activation Nucleus Nucleus ERa_active->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription LH_Synthesis Decreased LH Synthesis Gene_Transcription->LH_Synthesis LH_Secretion Decreased LH Secretion LH_Synthesis->LH_Secretion Testes Testes LH_Secretion->Testes Reduced Stimulation Androgen_Production Decreased Androgen Production Testes->Androgen_Production Prostate Prostate Gland Androgen_Production->Prostate Reduced Stimulation Prostate_Growth Inhibition of Prostate Growth Prostate->Prostate_Growth

References

Bifluranol: A Technical Guide on its Potential as an Endocrine Disrupting Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifluranol, a fluorinated bibenzyl derivative, has demonstrated notable endocrine-disrupting potential, primarily characterized by its anti-androgenic and weak estrogenic activities. This technical guide provides a comprehensive overview of the existing scientific literature on this compound, focusing on its mechanism of action, effects on hormonal signaling, and its toxicological profile. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of its proposed signaling pathways and experimental workflows to serve as a valuable resource for researchers and professionals in the fields of endocrinology, toxicology, and drug development.

Introduction

Endocrine disrupting compounds (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body. This compound, a synthetic fluorinated bibenzyl, has been identified as a compound with such properties. Structurally similar to other known endocrine disruptors like diethylstilbestrol (DES), this compound exhibits a unique profile of anti-androgenic and estrogenic effects. Understanding the specific interactions of this compound with the endocrine system is crucial for assessing its potential therapeutic applications and toxicological risks. This guide aims to provide an in-depth technical analysis of this compound as a potential endocrine-disrupting compound.

Endocrine Disrupting Properties of this compound

This compound primarily exerts its effects through modulation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to anti-androgenic outcomes and displaying weak estrogenic activity.

Anti-Androgenic Activity

This compound has been shown to possess potent anti-prostatic activity, comparable to that of diethylstilbestrol (DES).[1][2] However, unlike direct androgen receptor antagonists, its mechanism of action is believed to be indirect. Studies in castrated rats have shown that this compound does not antagonize the androgen-induced stimulation of the prostate.[2] This suggests that its anti-prostatic effects are not mediated by direct competition with androgens for the androgen receptor (AR). Instead, the primary mechanism is attributed to a selective inhibition of luteinizing hormone (LH) secretion from the pituitary gland.[1][2] This reduction in LH levels leads to decreased testosterone production by the testes, resulting in the regression of androgen-dependent tissues like the prostate. A significant advantage of this compound over DES is that it appears to suppress accessory sexual structures without impairing spermatogenesis.[1][2]

Estrogenic Activity

Quantitative Data

Comprehensive quantitative data for this compound, such as receptor binding affinities (IC50, Ki) and detailed dose-response relationships from in vivo studies, are not extensively reported in publicly available literature. The following tables summarize the available qualitative and comparative quantitative information.

Table 1: In Vivo Effects of this compound in Animal Models

Parameter Species Effect Comparison Reference
Anti-prostatic activityRat, MousePotentComparable to Diethylstilbestrol (DES)[1][2]
Estrogenic potency (oral)Rat, MouseWeakApproximately 8 times less than DES[1][2]
Serum Luteinizing Hormone (LH)RatLowered-[1][2]
Serum Follicle-Stimulating Hormone (FSH)RatNo effectDES reduces both LH and FSH[1][2]
SpermatogenesisRatNo impairmentDES reduces spermatogenesis[1][2]
Accessory Sexual StructuresRatReversible suppression-[1][2]
FertilityMale MouseNo impairment-[1][2]

Table 2: Receptor Binding Affinity (Comparative Data for Structurally Related Compounds)

No specific binding affinity data (IC50, Ki, or RBA) for this compound to estrogen or androgen receptors was found in the reviewed literature. The following data for structurally similar bibenzyl compounds is provided for context.

Compound Receptor Relative Binding Affinity (RBA) Reference
Bibenzyl-diol analogsERβ>100-fold selective for ERβ over ERα[3][4]
Stilbene-diol analogsERβHigh affinity and selectivity for ERβ[3][4]

Experimental Protocols

Detailed experimental protocols for the key studies on this compound are not fully described in the available literature. The following are generalized protocols based on standard methodologies for assessing anti-androgenic and estrogenic activity.

In Vivo Anti-Prostatic Activity Assay (Rat Model)
  • Animal Model: Adult male Sprague-Dawley rats.

  • Grouping:

    • Group 1: Vehicle control (e.g., corn oil).

    • Group 2: Testosterone propionate (TP) to induce prostate enlargement.

    • Group 3: TP + this compound (various doses).

    • Group 4: TP + Positive control (e.g., Finasteride).

  • Procedure:

    • Administer TP subcutaneously daily for a specified period (e.g., 2 weeks) to induce benign prostatic hyperplasia.

    • Concurrently, administer this compound or the positive control orally or via the appropriate route daily.

    • Monitor body weight and clinical signs.

    • At the end of the treatment period, euthanize the animals and collect blood for hormone analysis (LH, FSH, testosterone).

    • Excise and weigh the prostate gland and other accessory sex organs.

    • A portion of the prostate tissue can be fixed for histological examination.

  • Endpoints:

    • Prostate weight and prostate-to-body weight ratio.

    • Serum hormone levels.

    • Histopathological changes in the prostate.

Uterotrophic Assay for Estrogenic Activity (Immature Rat Model)
  • Animal Model: Immature female Sprague-Dawley rats (e.g., 21-25 days old).

  • Grouping:

    • Group 1: Vehicle control (e.g., sesame oil).

    • Group 2: this compound (various doses).

    • Group 3: Positive control (e.g., 17α-ethinylestradiol).

  • Procedure:

    • Administer the test compounds orally or subcutaneously for 3 consecutive days.

    • Record body weights daily.

    • On the day after the final dose, euthanize the animals.

    • Carefully dissect the uterus, trim away fat and connective tissue, and record the wet weight.

    • Blot the uterus to remove luminal fluid and record the blotted weight.

  • Endpoints:

    • Absolute and relative uterine wet and blotted weights.

    • Comparison of the dose-response curve of this compound with the positive control.

Receptor Binding Assays (In Vitro)

While specific protocols for this compound are unavailable, the following outlines a general competitive binding assay.

  • Receptor Preparation: Prepare cytosol extracts containing the target receptor (e.g., from rat prostate for AR, or from rat uterus or recombinant sources for ER).

  • Radioligand: Use a high-affinity radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER).

  • Procedure:

    • Incubate a constant amount of receptor preparation with a fixed concentration of the radioligand.

    • Add increasing concentrations of unlabeled this compound or a reference compound.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from unbound radioligand (e.g., using dextran-coated charcoal).

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • The relative binding affinity (RBA) can be calculated relative to the standard compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

Bifluranol_HPG_Axis cluster_brain Brain cluster_gonads Gonads cluster_target Target Tissue Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + GnRH LH LH FSH FSH Testes Testes Testosterone Testosterone Prostate Prostate This compound This compound This compound->Hypothalamus Inhibits (?) This compound->Pituitary - Selective Inhibition GnRH GnRH LH->Testes + Testosterone->Hypothalamus - Negative Feedback Testosterone->Pituitary - Negative Feedback Testosterone->Prostate + Growth Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Interpretation ReceptorBinding Receptor Binding Assays (ER & AR) Uterotrophic Uterotrophic Assay (Estrogenic Activity) ReceptorBinding->Uterotrophic AntiProstatic Anti-Prostatic Assay (Anti-Androgenic Activity) ReceptorBinding->AntiProstatic CellBased Cell-Based Reporter Assays CellBased->Uterotrophic CellBased->AntiProstatic HormoneAnalysis Hormone Level Analysis (LH, FSH, Testosterone) Uterotrophic->HormoneAnalysis Histopathology Histopathology of Reproductive Tissues Uterotrophic->Histopathology Fertility Fertility Studies AntiProstatic->Fertility AntiProstatic->HormoneAnalysis AntiProstatic->Histopathology Fertility->HormoneAnalysis Fertility->Histopathology DoseResponse Dose-Response Analysis HormoneAnalysis->DoseResponse Histopathology->DoseResponse Conclusion Characterization of Endocrine Disrupting Potential DoseResponse->Conclusion Start Compound Synthesis & Characterization Start->ReceptorBinding Start->CellBased

References

Methodological & Application

Application Notes and Protocols for Bifluranol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Bifluranol, a non-steroidal anti-androgen, in cell culture experiments. This compound is a valuable tool for studying androgen receptor (AR) signaling pathways and for the development of therapeutics targeting androgen-dependent diseases, such as prostate cancer.

Quantitative Data Summary

For ease of reference and experimental planning, key quantitative data for this compound are summarized in the table below.

PropertyValueCitation
Molecular Weight 292.32 g/mol [1]
Appearance White to off-white solid[1]
Solubility in DMSO 100 mg/mL (342.09 mM)[1]
Suggested Working Concentration Range 0.01 µM - 10 µM
Storage of Powder -20°C for 3 years; 4°C for 2 years[1]
Storage of Stock Solution (in DMSO) -80°C for 6 months; -20°C for 1 month[1]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentrated stock solution can be further diluted to desired working concentrations in cell culture media.

Materials:

  • This compound powder (MW: 292.32 g/mol )

  • Anhydrous/sterile DMSO (use newly opened DMSO for best results as it can be hygroscopic)[1]

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.01 mol/L x 0.001 L x 292.32 g/mol = 0.0029232 g = 2.92 mg

  • Weighing this compound:

    • In a sterile microcentrifuge tube, carefully weigh out 2.92 mg of this compound powder using an analytical balance.

  • Dissolving in DMSO:

    • Add 1 mL of sterile DMSO to the tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath and sonication may be required to fully dissolve the compound.[1]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Preparation of this compound Working Solution in Cell Culture Medium

This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration for treating cells in culture. It is crucial to perform serial dilutions to ensure accuracy, especially for lower concentrations. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or plates for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Determine the Final Working Concentration:

    • Based on literature or preliminary experiments, decide on the final concentration of this compound to be used. For initial screening, a range of 0.01 µM to 10 µM is a reasonable starting point, based on the activity of other antiandrogens.

  • Perform Serial Dilutions:

    • Example for preparing a 10 µM working solution in 10 mL of medium:

      • The final DMSO concentration will be 0.1%.

      • Add 10 µL of the 10 mM this compound stock solution to 9.99 mL of pre-warmed complete cell culture medium.

      • Mix well by gentle inversion or pipetting.

    • Example for preparing a 1 µM working solution in 10 mL of medium:

      • First, prepare an intermediate dilution. Add 10 µL of the 10 mM stock solution to 990 µL of culture medium to get a 100 µM intermediate solution.

      • Then, add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed complete cell culture medium.

      • The final DMSO concentration will be 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from the effects of the solvent.

  • Cell Treatment:

    • Remove the existing medium from your cell culture plates.

    • Add the freshly prepared this compound working solution (and vehicle control) to the respective wells.

    • Return the plates to the incubator and monitor for the desired experimental duration.

Visualizations

Bifluranol_Preparation_Workflow Experimental Workflow: this compound Solution Preparation cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation weigh Weigh 2.92 mg this compound dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex/Sonicate until dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw one aliquot of 10 mM stock store_stock->thaw dilute Serially dilute in culture medium to desired concentration thaw->dilute control Prepare DMSO vehicle control treat Treat cells with working solution and vehicle control dilute->treat control->treat

Caption: Workflow for this compound stock and working solution preparation.

Androgen_Receptor_Signaling_Pathway Androgen Receptor Signaling and Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgen (e.g., Testosterone, DHT) ar_complex Androgen Receptor (AR) + Heat Shock Proteins (HSPs) androgen->ar_complex Binds to AR ar_active Activated AR Dimer ar_complex->ar_active HSP dissociation, dimerization This compound This compound are Androgen Response Element (ARE) on DNA ar_active->are Translocation to nucleus This compound->ar_complex Competitively binds to AR inhibition Inhibition This compound->inhibition transcription Gene Transcription are->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibition->ar_active Prevents activation and nuclear translocation

Caption: this compound inhibits androgen receptor signaling.

References

Application Notes and Protocols for Testing Bifluranol Efficacy in Murine Models of Androgenetic Alopecia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgenetic alopecia (AGA), commonly known as male or female pattern baldness, is a prevalent hair loss disorder driven by a combination of genetic predisposition and the action of androgens on hair follicles. The androgen dihydrotestosterone (DHT) binds to the androgen receptor (AR) within dermal papilla cells of the hair follicle. This interaction is believed to trigger a cascade of signaling events that ultimately shorten the anagen (growth) phase of the hair cycle, leading to follicular miniaturization and reduced hair density.

Bifluranol is a fluorinated bibenzyl compound that has been identified as an anti-androgen.[1] Its mechanism of action in the context of AGA is hypothesized to involve the modulation of androgen signaling, thereby preventing or reversing the miniaturization process of the hair follicle. Studies in rats and mice have indicated that this compound exhibits anti-prostatic activity, suggesting it interferes with androgen-dependent processes.[2] Interestingly, its anti-androgenic effects may be mediated through the selective inhibition of luteinizing hormone (LH) secretion, which would in turn reduce systemic androgen levels, rather than by direct competitive antagonism at the androgen receptor.[2] This document provides a detailed protocol for evaluating the efficacy of topically applied this compound in a murine model of androgenetic alopecia.

Mechanism of Action: Androgen Receptor Signaling in Hair Follicles

In androgen-sensitive hair follicles, testosterone is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase. DHT then binds to the androgen receptor (AR) located in the cytoplasm of dermal papilla cells. Upon binding, the DHT-AR complex translocates to the nucleus, where it can modulate the transcription of various genes. One of the key pathways affected is the Wnt/β-catenin signaling pathway, which is crucial for maintaining the anagen phase of the hair cycle. The DHT-AR complex can interfere with Wnt signaling, leading to a shortened anagen phase and the progressive miniaturization of the hair follicle characteristic of AGA.[3][4] this compound, as an anti-androgen, is postulated to interfere with this process, although its precise molecular interactions within the hair follicle require further elucidation.

Testosterone Testosterone Five_Alpha_Reductase 5α-Reductase Testosterone->Five_Alpha_Reductase DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR DHT_AR_Complex DHT-AR Complex This compound This compound This compound->AR may interfere with AR signaling Five_Alpha_Reductase->DHT Nucleus Nucleus DHT_AR_Complex->Nucleus translocates to Wnt_Signaling Wnt/β-catenin Signaling Nucleus->Wnt_Signaling inhibits Follicle_Miniaturization Hair Follicle Miniaturization Nucleus->Follicle_Miniaturization leads to Anagen_Maintenance Anagen Phase Maintenance Wnt_Signaling->Anagen_Maintenance promotes

Figure 1: Hypothesized Androgen Receptor Signaling Pathway in AGA and Potential Intervention by this compound.

Experimental Protocols

Murine Model of Androgenetic Alopecia

A suitable model for this study is the C57BL/6 mouse, which is widely used in hair research due to its pigmented hair and synchronized hair cycles. To induce a state that mimics androgenetic alopecia, hair loss can be initiated with androgens.

  • Animals: Male C57BL/6 mice, 7-8 weeks old.

  • Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Induction of Telogen Phase: At 8 weeks of age, synchronize the hair follicles into the telogen (resting) phase. This can be achieved by depilation (waxing) of the dorsal skin. The hair will regrow and enter a synchronized telogen phase approximately 3-4 weeks after the initial hair regrowth.

  • Induction of Androgen-Mediated Hair Growth Inhibition: Once the mice are in the synchronized telogen phase, begin daily subcutaneous injections of dihydrotestosterone (DHT) dissolved in a suitable vehicle (e.g., sesame oil) at a concentration of 1 mg/kg. Continue DHT injections throughout the experiment to maintain high androgen levels.

This compound Formulation and Treatment Groups

As there is limited public data on a topical formulation of this compound for this purpose, a formulation development study may be required. A simple vehicle such as an ethanol:propylene glycol:water solution is a common starting point for topical formulations in preclinical studies.

  • Vehicle Control: The vehicle solution without this compound.

  • Positive Control: A commercially available and clinically proven topical treatment for AGA, such as 5% Minoxidil solution.

  • This compound Treatment Groups: Due to the lack of established dosage, a dose-ranging study is recommended. Prepare at least three different concentrations of this compound in the vehicle, for example:

    • Low Dose this compound (e.g., 0.5% w/v)

    • Mid Dose this compound (e.g., 1.0% w/v)

    • High Dose this compound (e.g., 2.0% w/v)

Experimental Procedure
  • Animal Grouping: Randomly assign the mice into the different treatment groups (n=8-10 mice per group).

  • Hair Removal for Treatment Initiation: One day before starting the topical treatments, carefully shave a defined area (e.g., 2 cm x 2 cm) on the dorsal skin of each mouse.

  • Topical Application:

    • Begin daily topical application of the assigned treatment to the shaved area.

    • Apply a fixed volume (e.g., 100 µL) to the designated skin area using a micropipette.

    • Gently spread the solution over the entire shaved area.

    • Continue the treatment for a predefined period, typically 21 to 28 days.

  • Data Collection:

    • Visual Assessment: Take high-resolution digital photographs of the treatment area every 3-4 days. Include a ruler in the frame for scale.

    • Hair Growth Score: Visually score the degree of hair regrowth at regular intervals using a standardized scoring system (e.g., 0 = no growth, 1 = <25% growth, 2 = 25-50% growth, 3 = 50-75% growth, 4 = >75% growth, 5 = 100% growth).

    • Hair Shaft Length and Thickness: At the end of the study, pluck a small number of hairs from the treated area and measure their length and thickness using a microscope with a calibrated eyepiece.

    • Histological Analysis: At the end of the study, euthanize the mice and collect skin biopsies from the treated area. Fix the samples in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. This will allow for the analysis of hair follicle morphology, number, and stage (anagen vs. telogen).

    • Immunohistochemistry: Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) and the androgen receptor to assess cellular activity and target engagement.

Start Start Acclimatization Animal Acclimatization (C57BL/6 Mice) Start->Acclimatization Telogen_Induction Telogen Phase Induction Acclimatization->Telogen_Induction DHT_Injection DHT Injections (Androgen-Mediated Hair Loss Model) Telogen_Induction->DHT_Injection Grouping Randomize into Treatment Groups DHT_Injection->Grouping Shaving Shave Dorsal Area Grouping->Shaving Treatment Daily Topical Treatment (21-28 days) Shaving->Treatment Data_Collection Data Collection Treatment->Data_Collection Visual_Assessment Photographic Documentation Data_Collection->Visual_Assessment Scoring Hair Growth Scoring Data_Collection->Scoring Measurement Hair Shaft Analysis Data_Collection->Measurement Histology Histological & IHC Analysis Data_Collection->Histology Analysis Data Analysis & Interpretation Visual_Assessment->Analysis Scoring->Analysis Measurement->Analysis Histology->Analysis End End Analysis->End

Figure 2: Experimental Workflow for Testing this compound Efficacy in a Murine Model of Androgenetic Alopecia.

Data Presentation

All quantitative data should be summarized in a clear and organized manner to facilitate comparison between the different treatment groups.

Treatment GroupMean Hair Growth Score (Day 21)Mean Hair Shaft Length (µm)Mean Hair Shaft Thickness (µm)Anagen/Telogen RatioKi-67 Positive Cells/Follicle
Vehicle Control
5% Minoxidil
Low Dose this compound
Mid Dose this compound
High Dose this compound

Conclusion

This protocol provides a comprehensive framework for the preclinical evaluation of this compound's efficacy in a murine model of androgenetic alopecia. The inclusion of a dose-ranging study is crucial for identifying an effective concentration for topical application. Rigorous data collection, including both macroscopic and microscopic analyses, will provide a robust assessment of this compound's potential as a novel therapeutic agent for hair loss. Further studies may be warranted to fully elucidate the molecular mechanisms by which this compound exerts its effects on the hair follicle.

References

Determining Appropriate Bifluranol Dosage for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Bifluranol is a novel fluorinated bibenzyl anti-androgen with potent anti-prostatic activity.[1] Its mechanism of action involves the selective inhibition of luteinizing hormone (LH) secretion, leading to a reduction in androgen-dependent tissue growth.[1] Unlike some other anti-androgenic compounds, this compound has demonstrated significantly lower estrogenic potency.[1] Preclinical studies in various animal models, including mice, rats, ferrets, and dogs, have shown that this compound is readily absorbed following oral administration.[2] However, it is subject to extensive hepatic uptake and biliary excretion, resulting in low systemic blood concentrations. The primary route of elimination is through the feces.[2]

While the anti-prostatic effects of this compound have been established as comparable to diethylstilboestrol (DES) in rats and mice, specific dose-response data, including the median effective dose (ED50) for its anti-androgenic activity, are not extensively detailed in publicly available literature.[1] Similarly, comprehensive public data on the acute and chronic toxicity, such as the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL), is limited. A study on the metabolism of this compound in rats, ferrets, and dogs utilized oral dosages ranging from 50 to 200 µg/kg, which can serve as a preliminary reference point for initial dose-ranging studies.

Given the limited availability of specific dosage information, a systematic approach is required to determine the appropriate and effective dose of this compound for in vivo animal studies. This involves a series of well-designed experiments to establish the pharmacokinetic profile, dose-range finding, efficacy, and safety of the compound in the selected animal model. The following protocols provide a comprehensive framework for researchers to systematically determine the optimal dosage of this compound for their specific in vivo studies.

Experimental Protocols

The following are generalized protocols for determining the appropriate dosage of a test compound like this compound. Researchers should adapt these protocols based on the specific animal model, experimental objectives, and institutional guidelines.

Dose-Range Finding (DRF) Study

Objective: To determine a range of doses that are tolerated by the animal model and to identify the Maximum Tolerated Dose (MTD).

Materials:

  • This compound (or test compound)

  • Vehicle for administration (e.g., corn oil, carboxymethylcellulose)

  • Appropriate animal model (e.g., male Sprague-Dawley rats, 8-10 weeks old)

  • Standard laboratory equipment for animal housing, dosing, and observation.

Procedure:

  • Acclimatize animals to the laboratory conditions for at least one week prior to the study.

  • Randomly assign animals to several dose groups (e.g., 3-5 animals per group).

  • Based on the limited available data, an initial dose range could be explored starting from the reported metabolism study doses (e.g., 0.1, 1, 10, 100, and 1000 µg/kg). A vehicle control group should be included.

  • Administer this compound orally once daily for a short duration (e.g., 7-14 days).

  • Observe the animals daily for clinical signs of toxicity, including changes in behavior, appearance, body weight, and food/water consumption.

  • At the end of the study period, collect blood samples for hematology and clinical chemistry analysis.

  • Perform a gross necropsy to examine for any visible organ abnormalities.

  • The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Acute Oral Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of this compound after a single oral administration.

Materials:

  • This compound

  • Vehicle

  • Animal model (e.g., Wistar rats or ICR mice)

Procedure:

  • Follow a standardized guideline such as the OECD Guideline for the Testing of Chemicals, Section 423 (Acute Oral Toxicity - Acute Toxic Class Method).

  • Administer a single oral dose of this compound to a small group of animals.

  • Observe the animals for mortality and signs of toxicity for up to 14 days.

  • Based on the outcome, the dose for the next group of animals is adjusted up or down.

  • The LD50 value is estimated based on the mortality data.

Repeated-Dose Toxicity Study (Subchronic)

Objective: To evaluate the potential adverse effects of this compound after repeated oral administration over a longer period (e.g., 28 or 90 days) and to determine the NOAEL.

Materials:

  • This compound

  • Vehicle

  • Animal model (rodent and non-rodent species recommended)

Procedure:

  • Based on the DRF study, select at least three dose levels (low, mid, and high) and a vehicle control group. The high dose should be a fraction of the MTD.

  • Administer this compound orally once daily for the specified duration.

  • Conduct detailed clinical observations, body weight measurements, and food/water consumption monitoring throughout the study.

  • Perform ophthalmological examinations, hematology, clinical chemistry, and urinalysis at selected time points.

  • At the end of the treatment period, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.

  • The NOAEL is the highest dose at which no adverse effects are observed.

Efficacy Study in a Benign Prostatic Hyperplasia (BPH) Model

Objective: To evaluate the dose-dependent efficacy of this compound in reducing prostate size in a testosterone-induced BPH rat model.

Materials:

  • This compound

  • Vehicle

  • Testosterone propionate

  • Castrated male rats

Procedure:

  • Surgically castrate the rats and allow for a recovery period.

  • Induce BPH by daily subcutaneous injections of testosterone propionate.

  • Randomly assign BPH-induced rats to different treatment groups: vehicle control, positive control (e.g., finasteride), and several this compound dose groups (selected based on DRF and toxicity data).

  • Administer this compound orally once daily for a specified period (e.g., 4 weeks).

  • At the end of the treatment, euthanize the animals and carefully dissect and weigh the prostate gland.

  • Calculate the prostatic index (prostate weight / body weight x 100).

  • Collect blood to measure serum testosterone and LH levels.

  • Perform histopathological analysis of the prostate tissue.

Data Presentation

The following are template tables for organizing and presenting the quantitative data obtained from the proposed studies.

Table 1: Dose-Range Finding Study Data

Dose Group (µg/kg)Number of AnimalsBody Weight Change (%)Food Consumption ( g/day )Clinical ObservationsGross Necropsy Findings
Vehicle Control5
0.15
15
105
1005
10005

Table 2: Repeated-Dose Toxicity Study Summary

Dose Group (mg/kg/day)Key Hematological ChangesKey Clinical Chemistry ChangesOrgan Weight Changes (Prostate, Liver, etc.)Key Histopathological FindingsNOAEL
Vehicle Control
Low Dose
Mid Dose
High Dose

Table 3: Efficacy Study in BPH Rat Model

Treatment GroupDose (mg/kg/day)Final Body Weight (g)Prostate Weight (g)Prostatic IndexSerum Testosterone (ng/mL)Serum LH (ng/mL)
Vehicle Control-
BPH Control-
Positive Control
This compound Low Dose
This compound Mid Dose
This compound High Dose

Mandatory Visualizations

G cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_testes Testes cluster_prostate Prostate GnRH GnRH Secretion LH LH Secretion GnRH->LH Stimulates Testosterone Testosterone Production LH->Testosterone Stimulates Testosterone->GnRH Negative Feedback Testosterone->LH Negative Feedback ProstateGrowth Prostate Growth Testosterone->ProstateGrowth Stimulates This compound This compound This compound->LH Inhibits

Caption: Proposed signaling pathway of this compound's anti-androgenic action.

G start Start drf Dose-Range Finding (DRF) Study start->drf acute_tox Acute Toxicity (LD50) drf->acute_tox repeated_tox Repeated-Dose Toxicity (NOAEL) drf->repeated_tox efficacy Efficacy Studies (e.g., BPH model) repeated_tox->efficacy end Determine Appropriate Dose efficacy->end

Caption: Experimental workflow for in vivo dose determination.

G cluster_preclinical Preclinical Development cluster_safety Safety & Toxicology cluster_efficacy Efficacy cluster_pk Pharmacokinetics DRF Dose-Range Finding AcuteTox Acute Toxicity DRF->AcuteTox Informs RepeatTox Repeated-Dose Toxicity DRF->RepeatTox Informs EfficacyModel Disease Model (e.g., BPH) RepeatTox->EfficacyModel Guides Dose Selection FinalDose Optimal Dose Selection RepeatTox->FinalDose EfficacyModel->FinalDose ADME Absorption, Distribution, Metabolism, Excretion ADME->EfficacyModel Correlates Exposure with Effect

Caption: Logical relationship between preclinical studies for dosage determination.

References

Application Note: Quantification of Bifluranol in Human Plasma using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bifluranol is a compound of interest in pharmaceutical research and development. To support pharmacokinetic and toxicokinetic studies, a reliable and robust analytical method for the quantification of this compound in biological matrices is essential.[1][2] This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma. The method is sensitive, specific, and accurate, making it suitable for routine drug analysis in a bioanalytical laboratory setting.

Method Summary

The bioanalytical method involves a simple and efficient sample preparation procedure using protein precipitation followed by liquid-liquid extraction.[3][4] Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, and detection is performed using a UV detector. The method has been validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and stability over the desired concentration range.[5][6][7]

Chromatographic Conditions

A summary of the HPLC operating conditions is provided in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ACE® C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 280 nm
Run Time 10 minutes
Internal Standard (IS) Diazepam

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with methanol:water (50:50, v/v) to obtain working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diazepam and dissolve in 10 mL of methanol.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol:water (50:50, v/v).

2. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Calibration Standards: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 2, 5, and 10 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.1 µg/mL

    • Low QC (LQC): 0.3 µg/mL

    • Medium QC (MQC): 3 µg/mL

    • High QC (HQC): 8 µg/mL

3. Sample Preparation Protocol

The extraction of this compound from plasma samples is performed using protein precipitation followed by liquid-liquid extraction.

  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the IS working solution (10 µg/mL Diazepam).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a clean tube.

  • Add 600 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

4. Bioanalytical Method Validation Protocol

The developed method was validated to ensure its reliability for the intended application.[2][6]

  • Selectivity and Specificity: Six different lots of blank human plasma were analyzed to ensure no endogenous interferences at the retention times of this compound and the IS.

  • Linearity: The linearity of the method was assessed by analyzing the calibration standards in triplicate on three different days. A calibration curve was constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: The intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of the LLOQ, LQC, MQC, and HQC samples.[7] The acceptance criteria are an accuracy within ±15% of the nominal value (±20% for LLOQ) and a precision (%CV) of ≤15% (≤20% for LLOQ).[7]

  • Recovery: The extraction recovery of this compound was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.

  • Matrix Effect: The matrix effect was evaluated by comparing the peak areas of this compound spiked into post-extraction blank plasma with the peak areas of pure standard solutions.

  • Stability: The stability of this compound in human plasma was assessed under various conditions:

    • Short-term stability: At room temperature for 4 hours.

    • Long-term stability: At -20°C for 30 days.

    • Freeze-thaw stability: After three freeze-thaw cycles.

    • Autosampler stability: In the autosampler at 4°C for 24 hours.

Data Presentation

Table 1: Calibration Curve Linearity

Concentration (µg/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy% CV
0.10.05298.54.2
0.20.105101.23.5
0.50.258100.82.1
10.51299.61.8
21.035102.11.5
52.54098.92.3
105.098100.51.9
Linear Regression Equation: y = 0.508x + 0.0012; r² = 0.9995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (µg/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.1103.56.8105.28.5
LQC0.398.74.5101.15.9
MQC3101.23.199.54.2
HQC899.42.7100.83.8

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (µg/mL)Mean Recovery (%)Matrix Effect (%)
LQC0.392.598.2
MQC394.199.5
HQC893.897.9

Table 4: Stability

Stability ConditionQC LevelNominal Conc. (µg/mL)Mean Stability (% of initial)
Short-term (4h, RT)LQC0.397.8
HQC898.5
Long-term (30 days, -20°C)LQC0.396.2
HQC897.1
Freeze-thaw (3 cycles)LQC0.395.5
HQC896.8
Autosampler (24h, 4°C)LQC0.398.9
HQC899.2

Visualizations

G cluster_0 Sample Handling and Preparation cluster_1 HPLC Analysis and Data Processing SampleReceipt Receive Plasma Sample SpikeIS Spike with Internal Standard SampleReceipt->SpikeIS ProteinPrecipitation Add Acetonitrile (Protein Precipitation) SpikeIS->ProteinPrecipitation Centrifuge1 Centrifuge ProteinPrecipitation->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant LLE Add Ethyl Acetate (LLE) CollectSupernatant->LLE Centrifuge2 Centrifuge LLE->Centrifuge2 CollectOrganic Collect Organic Layer Centrifuge2->CollectOrganic Evaporation Evaporate to Dryness CollectOrganic->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLCInjection Inject into HPLC System Reconstitution->HPLCInjection Chromatography Chromatographic Separation HPLCInjection->Chromatography UVDetection UV Detection Chromatography->UVDetection DataAcquisition Data Acquisition UVDetection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: Overall experimental workflow for this compound quantification.

G Start Start with 200 µL Plasma Sample AddIS Add 50 µL Internal Standard Start->AddIS AddAcetonitrile Add 400 µL Acetonitrile AddIS->AddAcetonitrile Vortex1 Vortex (1 min) AddAcetonitrile->Vortex1 Centrifuge1 Centrifuge (10,000 rpm, 10 min) Vortex1->Centrifuge1 TransferSupernatant Transfer Supernatant Centrifuge1->TransferSupernatant AddEthylAcetate Add 600 µL Ethyl Acetate TransferSupernatant->AddEthylAcetate Vortex2 Vortex (2 min) AddEthylAcetate->Vortex2 Centrifuge2 Centrifuge (10,000 rpm, 5 min) Vortex2->Centrifuge2 TransferOrganic Transfer Organic Layer Centrifuge2->TransferOrganic Evaporate Evaporate under Nitrogen TransferOrganic->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject 20 µL into HPLC Reconstitute->Inject

Caption: Detailed sample preparation workflow.

References

Bifluranol as a Chemical Probe for Androgen Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifluranol is a novel fluorinated bibenzyl anti-androgen compound. As an antagonist of the androgen receptor (AR), this compound holds potential as a chemical probe for elucidating the mechanisms of androgen signaling pathways, which are pivotal in various physiological and pathological processes, including prostate cancer. This document provides detailed application notes and experimental protocols for the use of this compound in studying androgen receptor function.

Application Notes

This compound can be utilized in a variety of research applications to investigate androgen receptor signaling. Its primary mechanism of action is the inhibition of the androgen receptor, a ligand-activated transcription factor. Upon binding of androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, initiating their transcription[1][2][3]. This compound, as an anti-androgen, is expected to competitively inhibit the binding of androgens to the AR, thereby preventing these downstream events.

Key Applications:

  • Competitive Binding Assays: To determine the binding affinity of this compound to the androgen receptor and to investigate its competitive interaction with natural and synthetic androgens.

  • AR-Mediated Reporter Gene Assays: To quantify the antagonistic activity of this compound on AR-mediated gene transcription in cellular models.

  • Analysis of Endogenous AR Target Gene Expression: To study the effect of this compound on the expression of well-established AR target genes, such as Prostate-Specific Antigen (PSA), in relevant cell lines like LNCaP.

  • Western Blotting: To assess the impact of this compound on the protein levels of the androgen receptor and its downstream targets.

  • Prostate Cancer Cell Proliferation Assays: To investigate the inhibitory effect of this compound on androgen-dependent growth of prostate cancer cells.

Data Presentation

Disclaimer: The following quantitative data are hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available at the time of this writing. Researchers should determine these values experimentally.

Table 1: Hypothetical Binding Affinity of this compound for the Androgen Receptor

CompoundReceptorAssay TypeRadioligandIC50 (nM)Ki (nM)
This compoundHuman ARCompetitive Binding[³H]-MiboleroneValueValue
Dihydrotestosterone (DHT)Human ARCompetitive Binding[³H]-MiboleroneValueValue
BicalutamideHuman ARCompetitive Binding[³H]-MiboleroneValueValue

Table 2: Hypothetical Functional Antagonism of this compound in an AR Reporter Assay

Cell LineReporter ConstructAgonistAntagonistIC50 (nM)
LNCaPARE-LuciferaseDHT (1 nM)This compoundValue
LNCaPARE-LuciferaseDHT (1 nM)EnzalutamideValue

Table 3: Hypothetical Effect of this compound on AR Target Gene Expression (qPCR)

Cell LineTreatmentTarget GeneFold Change (vs. Vehicle)
LNCaPDHT (10 nM)PSAValue
LNCaPDHT (10 nM) + this compound (1 µM)PSAValue
LNCaPDHT (10 nM)TMPRSS2Value
LNCaPDHT (10 nM) + this compound (1 µM)TMPRSS2Value

Experimental Protocols

Protocol 1: Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound for the androgen receptor using a competitive radioligand binding assay.

Materials:

  • Rat prostate cytosol (source of AR)[4]

  • [³H]-Mibolerone (radioligand)

  • Unlabeled Dihydrotestosterone (DHT) (for non-specific binding)

  • This compound and other test compounds

  • Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and control compounds.

  • In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-Mibolerone (e.g., 1 nM), and varying concentrations of this compound or control compounds.

  • For total binding, add only the radioligand and buffer. For non-specific binding, add a high concentration of unlabeled DHT (e.g., 1 µM).

  • Add the rat prostate cytosol to each tube and incubate overnight at 4°C with gentle mixing.

  • The following day, add ice-cold HAP slurry to each tube to capture the receptor-ligand complexes.

  • Incubate on ice for 15-20 minutes with intermittent vortexing.

  • Wash the HAP pellets multiple times with cold assay buffer by centrifugation and aspiration of the supernatant.

  • After the final wash, resuspend the pellets in scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

Protocol 2: AR-Mediated Luciferase Reporter Gene Assay

This protocol measures the antagonistic effect of this compound on AR-mediated transcription.

Materials:

  • AR-positive prostate cancer cell line (e.g., LNCaP or PC-3 stably expressing AR)[5]

  • An androgen-responsive luciferase reporter plasmid (e.g., pGL3-ARE-Luc)

  • A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent

  • Cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum (CSS)

  • Dihydrotestosterone (DHT)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate.

  • Co-transfect the cells with the ARE-luciferase reporter and the control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing CSS.

  • Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of DHT (e.g., 1 nM). Include controls for vehicle, DHT alone, and this compound alone.

  • Incubate for another 24-48 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate reagents[6][7].

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 of its antagonistic activity.

Protocol 3: Western Blot Analysis of AR and PSA

This protocol assesses the effect of this compound on the protein levels of AR and its target, PSA.

Materials:

  • LNCaP cells

  • Cell culture medium with CSS

  • DHT and this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against AR, PSA, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture LNCaP cells in medium with CSS and treat with DHT and/or this compound for 48-72 hours[8][9].

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system[10][11].

  • Quantify the band intensities and normalize to the loading control.

Protocol 4: Quantitative PCR (qPCR) for AR Target Genes

This protocol is for measuring changes in the mRNA expression of AR target genes in response to this compound treatment.

Materials:

  • LNCaP cells

  • Cell culture medium with CSS

  • DHT and this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes (e.g., PSA, TMPRSS2) and a reference gene (e.g., GAPDH, ACTB)[12][13]

  • qPCR instrument

Procedure:

  • Treat LNCaP cells grown in CSS medium with DHT and/or this compound for 24 hours[14].

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.

  • Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control[12].

Visualizations

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT 5α-Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR_HSP->AR_dimer_cytoplasm HSP Dissociation & Dimerization This compound This compound This compound->AR_HSP Inhibits Binding AR_dimer_nucleus AR Dimer AR_dimer_cytoplasm->AR_dimer_nucleus Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_nucleus->ARE Binds Transcription Target Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow_AR_Antagonist cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Binding_Assay Competitive Binding Assay (Determine Ki) Reporter_Assay AR Reporter Gene Assay (Determine IC50) qPCR qPCR for Target Genes (e.g., PSA, TMPRSS2) Reporter_Assay->qPCR Western_Blot Western Blot (AR, PSA protein levels) qPCR->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., LNCaP cells) Western_Blot->Proliferation_Assay This compound This compound (Test Compound) This compound->Binding_Assay This compound->Reporter_Assay

Caption: Workflow for Characterizing this compound as an AR Antagonist.

References

Application Notes and Protocols: Bifluranol in Androgen-Dependent Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifluranol is a fluorinated bibenzyl compound identified as a potent anti-androgenic agent.[1][2] Its potential applications in androgen-dependent diseases, such as prostate cancer, benign prostatic hyperplasia (BPH), and androgenetic alopecia, are of significant interest. These conditions are pathologically driven or exacerbated by the action of androgens, primarily testosterone and its more potent metabolite, dihydrotestosterone (DHT), through the androgen receptor (AR). This document provides a detailed overview of the current understanding of this compound, its mechanism of action, and protocols for its evaluation in relevant disease models.

Mechanism of Action

Androgen-dependent diseases are fundamentally driven by the activation of the androgen receptor, a ligand-activated transcription factor. Upon binding to androgens in the cytoplasm, the AR translocates to the nucleus, where it regulates the expression of genes involved in cell growth, proliferation, and survival.

Current research suggests that this compound's anti-prostatic effects may not stem from direct competitive inhibition of the androgen receptor. Instead, its mechanism is interpreted as a negative hormonostatic feedback activity.[1][2] It has been shown to selectively lower serum luteinising hormone (LH) levels without affecting follicle-stimulating hormone (FSH).[1][2] This selective inhibition of LH secretion is believed to be the primary mechanism behind its anti-prostatic effects. In contrast, agents like diethylstilboestrol (DES) reduce both LH and FSH levels.[1][2]

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical androgen receptor signaling pathway, which is the target for many therapies in androgen-dependent diseases.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A DHT DHT AR Androgen Receptor (AR) DHT->AR Binds SRD5A->DHT HSP Heat Shock Proteins (HSP) AR->HSP Dissociates AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP->AR Stabilizes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Promotes This compound This compound LH Luteinising Hormone (LH) This compound->LH Selectively Inhibits Secretion Testes Testes LH->Testes Stimulates Testes->Testosterone Production

Figure 1: Simplified Androgen Receptor Signaling Pathway and the proposed mechanism of action for this compound.

Application in Androgen-Dependent Disease Models

Prostate Cancer

Prostate cancer is a leading androgen-dependent malignancy. The growth and survival of prostate cancer cells are heavily reliant on androgen receptor signaling.

Relevant Cell Lines:

  • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.

  • C4-2B: A subline of LNCaP that is androgen-independent, representing a model for castration-resistant prostate cancer (CRPC).

In Vivo Models:

  • Xenograft Models: LNCaP or C4-2B cells can be implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice) to establish tumors. Tumor growth can be monitored over time in response to treatment with this compound.

  • Patient-Derived Xenografts (PDX): These models involve the implantation of fresh patient tumor tissue into mice and are considered more clinically relevant.

Benign Prostatic Hyperplasia (BPH)

BPH is a non-cancerous enlargement of the prostate gland, driven by androgens, that can lead to lower urinary tract symptoms.

Animal Models:

  • Testosterone-Induced BPH in Rats: Castrated rats are treated with testosterone to induce prostatic hyperplasia. The efficacy of this compound can be assessed by measuring the reduction in prostate weight and improvement in histological parameters.

Androgenetic Alopecia

Also known as male-pattern baldness, this condition is characterized by the miniaturization of hair follicles in response to DHT.

Potential Models:

  • Topical Application Studies: While specific animal models are less common, the efficacy of topical this compound formulations could be evaluated in preclinical models by assessing hair growth parameters.

Quantitative Data Summary

Direct quantitative data for this compound is limited in publicly available literature. The following tables summarize the known effects of this compound and provide comparative data for other non-steroidal anti-androgens.

Table 1: In Vivo Efficacy of this compound in Rodent Models

ParameterModelTreatmentResultReference
Anti-prostatic ActivityRats and MiceOral this compoundPotent activity, comparable to diethylstilboestrol (DES)[1][2]
Accessory Sexual StructuresRats and MiceOral this compoundFully reversible suppression[1][2]
Spermatogenesis & FertilityRats and MiceOral this compoundNo impairment[1][2]
Serum Luteinising Hormone (LH)RatsOral this compoundLowered[1][2]
Serum Follicle-Stimulating Hormone (FSH)RatsOral this compoundNo effect[1][2]

Table 2: Comparative IC50 Values of Non-Steroidal Anti-Androgens in Androgen Receptor Binding/Activity Assays

CompoundAssayCell LineIC50Reference
BicalutamideCompetition BindingLNCaP160 nM[3]
EnzalutamideCompetition BindingLNCaP21.4 nM[3]
EnzalutamideAR Luciferase Reporter-26 nM[3]
ApalutamideAR Luciferase Reporter-200 nM[3]
DarolutamideAR Luciferase Reporter-26 nM[3]
L-245976DHT Binding to human AR-~28 µM[4]
IMTPPEPSA-luciferase activityC4-2~1 µM[5]

Note: Data for this compound is not available. This table is for comparative purposes.

Table 3: Effects of Anti-Androgens on Prostate Weight in a Testosterone-Induced BPH Rat Model

Treatment GroupProstate Weight (g)Prostate IndexReference
Normal Control-1.87 ± 0.06
BPH Control (Testosterone)968.8 ± 39.23.52 ± 0.11
Finasteride (10 mg/kg)-2.60 ± 0.08
Flax Seed Extract (50 mg/kg)-2.68 ± 0.09

Note: This table illustrates typical results from a BPH model and does not include data for this compound.

Experimental Protocols

Protocol 1: In Vivo Assessment of Anti-Prostatic Activity (Hershberger Bioassay Adaptation)

This protocol is adapted from the standardized Hershberger bioassay for screening compounds for anti-androgenic activity.

Hershberger_Protocol cluster_setup Experimental Setup cluster_treatment Treatment Phase (10 days) cluster_endpoint Endpoint Analysis Animal_Model Male Sprague-Dawley rats (peripubertal) Acclimatization Acclimatize for 7 days Animal_Model->Acclimatization Castration Surgical castration Acclimatization->Castration Recovery Allow 7-10 days for recovery Castration->Recovery Grouping Randomly assign to treatment groups (n=6-8) Recovery->Grouping Dosing Daily administration of this compound (oral gavage or subcutaneous injection) Grouping->Dosing Control_Groups Vehicle control, Testosterone Propionate (TP) control, TP + this compound, TP + Positive Control (e.g., Flutamide) Euthanasia Euthanize 24h after last dose Dosing->Euthanasia Dissection Dissect and weigh androgen-dependent tissues: - Ventral prostate - Seminal vesicles - Glans penis - Levator ani-bulbocavernosus muscle Euthanasia->Dissection Blood_Collection Collect blood for hormonal analysis (LH, FSH, Testosterone) Euthanasia->Blood_Collection Data_Analysis Compare tissue weights and hormone levels between groups (ANOVA) Dissection->Data_Analysis Blood_Collection->Data_Analysis

Figure 2: Experimental workflow for assessing the in vivo anti-prostatic activity of this compound.
Protocol 2: In Vitro Androgen Receptor Activity Assay

This protocol outlines a method to determine if this compound has any direct antagonistic activity on the androgen receptor using a reporter gene assay.

AR_Reporter_Assay cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Cell_Culture Culture AR-positive cells (e.g., LNCaP or PC-3-AR) Transfection Transfect cells with an androgen-responsive reporter plasmid (e.g., pARE-Luc) Cell_Culture->Transfection Plating Plate transfected cells into 96-well plates Transfection->Plating Starvation Starve cells in androgen-depleted medium Plating->Starvation Treatment_Addition Add varying concentrations of this compound with or without a known AR agonist (e.g., DHT) Starvation->Treatment_Addition Incubation Incubate for 24-48 hours Treatment_Addition->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure luciferase activity Lysis->Luciferase_Assay Data_Analysis Calculate IC50 for antagonism or EC50 for agonism Luciferase_Assay->Data_Analysis

Figure 3: Workflow for an in vitro androgen receptor reporter gene assay.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for androgen-dependent diseases, particularly those affecting the prostate. Its unique mechanism of action, involving the selective inhibition of LH secretion rather than direct AR antagonism, warrants further investigation. The protocols outlined in this document provide a framework for the continued evaluation of this compound's efficacy and mechanism in preclinical models. Further studies are required to establish a comprehensive profile of its binding affinities, in vivo efficacy in a broader range of models, and its potential for clinical development.

References

Designing Preclinical Trials for Bifluranol in Prostate Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifluranol, a fluorinated bibenzyl, has demonstrated potent anti-prostatic activity in preclinical models.[1][2] Its primary mechanism of action is understood to be the suppression of luteinizing hormone (LH) secretion, leading to a reduction in circulating testosterone, a key driver of prostate cancer growth.[1][3] However, the direct effects of this compound on prostate cancer cells, independent of its systemic hormonal effects, have not been extensively characterized.

These application notes provide a comprehensive framework for the preclinical evaluation of this compound in prostate cancer, encompassing both its known hormonal mechanism and a proposed investigation into its potential direct anti-tumor activities. The protocols outlined below are designed to assess the efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic profile of this compound in relevant in vitro and in vivo models of prostate cancer.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. They are designed for clear comparison of this compound's effects against control and standard-of-care treatments.

Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines

Cell LineThis compound IC₅₀ (µM)Enzalutamide IC₅₀ (µM)Docetaxel IC₅₀ (nM)
LNCaP (Androgen-Sensitive)[Insert Data][Insert Data][Insert Data]
PC-3 (Androgen-Independent)[Insert Data][Insert Data][Insert Data]
DU-145 (Androgen-Independent)[Insert Data][Insert Data][Insert Data]

Table 2: Effect of this compound on Androgen Receptor (AR) Signaling

Cell LineTreatmentAR Expression (relative to control)PSA Expression (relative to control)
LNCaPThis compound (IC₅₀)[Insert Data][Insert Data]
Enzalutamide (10 µM)[Insert Data][Insert Data]

Table 3: In Vivo Efficacy of this compound in a LNCaP Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 28Tumor Growth Inhibition (%)Mean Final Tumor Weight (mg)
Vehicle Control[Insert Data]-[Insert Data]
This compound (X mg/kg)[Insert Data][Insert Data][Insert Data]
Castration[Insert Data][Insert Data][Insert Data]

Table 4: Pharmacodynamic Effects of this compound in Male Nude Mice

Treatment GroupSerum LH (ng/mL)Serum Testosterone (ng/mL)
Vehicle Control[Insert Data][Insert Data]
This compound (X mg/kg)[Insert Data][Insert Data]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The primary known mechanism of this compound involves the hypothalamic-pituitary-gonadal axis. Additionally, key signaling pathways in prostate cancer that should be investigated for potential direct effects of this compound include the Androgen Receptor (AR) signaling pathway and the PI3K/Akt/mTOR pathway.

Bifluranol_Mechanism_of_Action cluster_0 Systemic Hormonal Regulation cluster_1 Prostate Cancer Cell Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary Stimulates (+) Testes Testes Pituitary->Testes Stimulates (+) Testosterone Testosterone Testes->Testosterone Produces This compound This compound This compound->Pituitary Suppresses LHRH LHRH LHRH->Pituitary LH LH LH->Testes Prostate_Cancer_Cell Prostate Cancer Cell Testosterone->Prostate_Cancer_Cell AR_Signaling AR Signaling Pathway Testosterone->AR_Signaling Activates Proliferation Cell Proliferation & Survival AR_Signaling->Proliferation PI3K_Akt PI3K/Akt/mTOR Pathway PI3K_Akt->Proliferation Bifluranol_Direct This compound (Potential Direct Effects) Bifluranol_Direct->AR_Signaling Inhibits (?) Bifluranol_Direct->PI3K_Akt Inhibits (?) AR_Signaling_Pathway Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_Dimer AR Dimerization AR->AR_Dimer Conformational Change HSP Heat Shock Proteins HSP->AR Nucleus Nucleus AR_Dimer->Nucleus ARE Androgen Response Element (ARE) Transcription Gene Transcription (e.g., PSA) ARE->Transcription Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth PI3K_AKT_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation In_Vitro_Workflow start Start cell_culture Prostate Cancer Cell Lines (LNCaP, PC-3, DU-145) start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (MTT/MTS) treatment->viability_assay ic50 Determine IC₅₀ viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies western_blot Western Blot (AR, PSA, p-Akt, Akt) mechanism_studies->western_blot ar_binding AR Competitive Binding Assay mechanism_studies->ar_binding apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis_assay end End western_blot->end ar_binding->end apoptosis_assay->end In_Vivo_Workflow start Start xenograft Establish LNCaP Xenografts in Nude Mice start->xenograft treatment Treat with this compound, Vehicle, or Castration xenograft->treatment monitoring Monitor Tumor Growth & Body Weight treatment->monitoring pd_studies Pharmacodynamic Studies treatment->pd_studies end_of_study End of Study monitoring->end_of_study blood_collection Collect Blood Samples pd_studies->blood_collection hormone_assay Measure Serum LH & Testosterone blood_collection->hormone_assay end End hormone_assay->end tumor_analysis Tumor Excision & Analysis end_of_study->tumor_analysis ihc Immunohistochemistry (Ki-67, CD31, AR) tumor_analysis->ihc western_blot Western Blot (AR, p-Akt) tumor_analysis->western_blot ihc->end western_blot->end

References

Bifluranol Treatment Protocols for Androgen-Sensitive Prostate Cancer Cell Lines: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifluranol, a fluorinated bibenzyl compound, has demonstrated anti-prostatic properties. While its mechanism in vivo is suggested to be mediated through the selective inhibition of luteinizing hormone (LH) secretion, its direct effects on prostate cancer cells at a cellular level are not extensively documented in publicly available literature. These application notes provide a comprehensive set of standardized protocols for investigating the potential therapeutic effects of this compound on androgen-sensitive prostate cancer cell lines, such as LNCaP. The provided methodologies and data presentation formats are intended to serve as a template for researchers to generate and present data on the effects of this compound or similar compounds.

Cell Line Information

LNCaP (Lymph Node Carcinoma of the Prostate) is an androgen-sensitive human prostate adenocarcinoma cell line. It is widely used as a model for androgen-dependent prostate cancer. LNCaP cells express the androgen receptor (AR) and are responsive to androgens, making them an ideal model for studying the effects of compounds that may interfere with AR signaling.

Data Presentation

The following tables are templates for summarizing quantitative data from the described experimental protocols.

Table 1: Effect of this compound on LNCaP Cell Viability (IC50 Determination)

CompoundTreatment Duration (hours)IC50 (µM)
This compound24Data not available
This compound48Data not available
This compound72Data not available
Docetaxel (Control)72Example: 5 nM

No published data is available for the direct cytotoxic effects of this compound on LNCaP cells. This table serves as a template for presenting such data.

Table 2: Effect of this compound on Apoptosis in LNCaP Cells

Treatment (48 hours)% Apoptotic Cells (Annexin V positive)Fold Change in Caspase-3/7 Activity
Vehicle Control (DMSO)Hypothetical: 5%Hypothetical: 1.0
This compound (IC50)Data not availableData not available
Staurosporine (Positive Control)Example: >80%Example: >10

This table is a template for presenting apoptosis data. Specific values for this compound are not available.

Table 3: Effect of this compound on Cell Cycle Distribution in LNCaP Cells

Treatment (24 hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)Hypothetical: 60%Hypothetical: 25%Hypothetical: 15%
This compound (IC50)Data not availableData not availableData not available
Nocodazole (Control)Example: Increased G2/MExample: Decreased G0/G1 & SExample: >70%

This table is a template for presenting cell cycle analysis data. Specific values for this compound are not available.

Table 4: Effect of this compound on Androgen Receptor (AR) Signaling

Treatment (48 hours)Relative PSA mRNA Expression (Fold Change)Secreted PSA Levels (ng/mL)
Vehicle Control (DMSO)1.0Hypothetical: 10 ng/mL
DHT (10 nM)Example: 5.0Example: 50 ng/mL
This compound (IC50)Data not availableData not available
This compound (IC50) + DHT (10 nM)Data not availableData not available
Enzalutamide (10 µM) + DHT (10 nM)Example: <1.0Example: <10 ng/mL

This table is a template for presenting data on AR signaling. Specific values for this compound are not available.

Experimental Protocols

LNCaP Cell Culture and Maintenance

This protocol describes the standard procedure for culturing LNCaP cells.

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Change the medium every 2-3 days.

  • For subculturing, aspirate the medium and wash the cells with sterile PBS.

  • Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C.

  • Neutralize the trypsin with 5-10 mL of complete growth medium.

  • Centrifuge the cell suspension at 150 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and plate at the desired density.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of LNCaP cells.

Materials:

  • LNCaP cells

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • Complete growth medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., docetaxel).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in LNCaP cells treated with this compound.

Materials:

  • LNCaP cells

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed LNCaP cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of LNCaP cells.

Materials:

  • LNCaP cells

  • 6-well cell culture plates

  • This compound

  • 70% ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed LNCaP cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Androgen Receptor Signaling (PSA Expression)

This protocol is for assessing the effect of this compound on androgen receptor signaling by measuring Prostate-Specific Antigen (PSA) expression.

Materials:

  • LNCaP cells

  • Charcoal-stripped FBS

  • Phenol red-free RPMI-1640 medium

  • This compound

  • Dihydrotestosterone (DHT)

  • qRT-PCR reagents and primers for PSA and a housekeeping gene (e.g., GAPDH)

  • PSA ELISA kit

Procedure: For qRT-PCR:

  • Culture LNCaP cells in phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS for 48 hours to deplete androgens.

  • Treat the cells with this compound, DHT (10 nM), or a combination of both for 48 hours.

  • Isolate total RNA from the cells.

  • Synthesize cDNA and perform qRT-PCR using primers for PSA and a housekeeping gene.

  • Calculate the relative expression of PSA mRNA.

For PSA ELISA:

  • Follow the same cell culture and treatment procedure as for qRT-PCR.

  • After 48 hours of treatment, collect the cell culture supernatant.

  • Measure the concentration of secreted PSA in the supernatant using a PSA ELISA kit according to the manufacturer's instructions.

Visualizations

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Culture LNCaP Cell Culture (RPMI-1640 + 10% FBS) Treatment Treat with this compound (Vehicle Control, Dose-Response) Culture->Treatment Viability Cell Viability (MTS Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle AR_Signaling AR Signaling (PSA Expression) Treatment->AR_Signaling

Caption: Experimental workflow for evaluating the effects of this compound on LNCaP cells.

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) AR_dimer AR Dimerization & Translocation AR->AR_dimer HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation This compound This compound (Potential Antagonist?) This compound->AR Potential Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Transcription Gene Transcription (e.g., PSA) ARE->Transcription

Caption: Hypothesized androgen receptor signaling pathway and potential points of inhibition.

how to properly dissolve and store Bifluranol for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Bifluranol is a fluorinated bibenzyl compound recognized for its potent anti-androgenic properties. It functions as an androgen receptor inhibitor and has been studied for its anti-prostatic activity. Research indicates that this compound can selectively inhibit the secretion of luteinizing hormone (LH) without significantly affecting follicle-stimulating hormone (FSH) levels. These characteristics make it a valuable tool in endocrinology and cancer research, particularly in studies involving hormone-dependent prostate conditions.

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the dissolution and storage of this compound for laboratory use, ensuring the stability and integrity of the compound.

Physicochemical and Solubility Data

This compound is a white to off-white solid. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro use. For in vivo applications, specific multi-component solvent systems are required.

Table 1: Physicochemical Properties, Solubility, and Storage of this compound

PropertyDataReference
Molecular Formula C₁₇H₁₈F₂O₂
Molecular Weight 292.32 g/mol
CAS Number 34633-34-6
Appearance White to off-white solid
Solubility (In Vitro) DMSO: 100 mg/mL (342.09 mM) Note: Requires sonication. Use of newly opened, hygroscopic DMSO is recommended for best results.
Solubility (In Vivo) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.5 mg/mL (8.55 mM) 10% DMSO, 90% Corn Oil: ≥ 2.5 mg/mL (8.55 mM)
Storage (Powder) -20°C: 3 years 4°C: 2 years
Storage (In Solvent) -80°C: 6 months -20°C: 1 month

Experimental Protocols

Protocol for Preparing a High-Concentration this compound Stock Solution (100 mg/mL in DMSO)

This protocol describes the preparation of a high-concentration stock solution for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated analytical balance

  • Ultrasonic water bath

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and place it into a sterile vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the target concentration of 100 mg/mL. Example: For 10 mg of this compound, add 100 µL of DMSO.

  • Initial Mixing: Briefly vortex the mixture to suspend the powder in the solvent.

  • Dissolution: To fully dissolve the compound, place the vial in an ultrasonic water bath. Sonicate the mixture until the solution is clear and all solid particles have dissolved. Gentle heating may also be applied if precipitation occurs.

  • Final Check: Visually inspect the solution against a light source to ensure complete dissolution and the absence of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Protocol for Preparing a this compound Working Solution for In Vivo Administration

This protocol details the preparation of a this compound solution suitable for animal studies, based on a common vehicle formulation.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and syringes

Procedure (for a final concentration of 2.5 mg/mL):

  • Prepare Stock: First, prepare a this compound stock solution in DMSO (e.g., 25 mg/mL) following Protocol 3.1.

  • Solvent Mixing (Example for 1 mL final volume): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous. d. Add 450 µL of sterile saline to the tube to reach a final volume of 1 mL. e. Vortex the final solution until it is a clear, uniform solution.

  • Use: Use the freshly prepared solution for administration. This formulation results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Visualized Experimental Workflow

The following diagram illustrates the standard workflow for preparing a this compound stock solution in DMSO.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Mixture add_dmso->vortex sonicate 4. Sonicate Until Clear vortex->sonicate inspect 5. Visually Inspect Solution sonicate->inspect aliquot 6. Aliquot into Cryovials inspect->aliquot store 7. Store at -20°C or -80°C aliquot->store

Troubleshooting & Optimization

Technical Support Center: Bifluranol Anti-Tumor Activity Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Bifluranol concentration to achieve maximal anti-tumor activity. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's anti-tumor activity?

A1: this compound's anti-tumor activity is primarily indirect and stems from its anti-androgenic properties. It functions as a weak estrogen and exerts its effect by suppressing the secretion of luteinizing hormone (LH) from the pituitary gland.[1] This reduction in LH levels leads to decreased production of androgens, such as testosterone, by the gonads.[1] Since many prostate tumors are androgen-dependent for their growth, this lowering of systemic androgen levels constitutes the principal anti-tumor mechanism of this compound.

Q2: Is there a direct cytotoxic effect of this compound on cancer cells?

A2: Based on available literature, this compound's primary mode of action is through its hormonal effects (inhibition of LH secretion) rather than direct cytotoxicity to cancer cells.[1] Therefore, when designing experiments, it is crucial to focus on assays that measure hormonal responses and downstream effects on androgen-sensitive cell lines.

Q3: What are the key considerations for determining the optimal this compound concentration in vitro?

A3: The optimal concentration of this compound for in vitro studies will depend on the specific cell line and the endpoint being measured. Key considerations include:

  • Hormone Deprivation: Experiments should be conducted in media with charcoal-stripped serum to remove endogenous hormones that could interfere with the assay.

  • Androgen Co-treatment: To assess anti-androgenic activity, cells should be co-treated with a known androgen, such as dihydrotestosterone (DHT), to stimulate proliferation, which this compound is expected to inhibit.

  • Dose-Response Curve: A wide range of this compound concentrations should be tested to generate a complete dose-response curve and determine the IC50 (half-maximal inhibitory concentration).

  • Time-Course Study: The effects of this compound should be assessed at different time points to understand the kinetics of its action.

Q4: How can I translate in vitro findings to in vivo models?

A4: Translating in vitro concentrations to in vivo dosages requires careful consideration of pharmacokinetic and pharmacodynamic factors. While direct translation is complex, in vitro dose-response data can help establish a range of effective concentrations to be tested in animal models. In vivo studies should monitor serum LH and testosterone levels in addition to tumor growth to correlate the pharmacological effect with the anti-tumor response.

Troubleshooting Guides

Problem 1: High variability in in vitro cell proliferation assays.

Possible Cause Troubleshooting Step
Inconsistent cell seeding densityEnsure accurate cell counting and even distribution of cells in multi-well plates.
Edge effects in multi-well platesAvoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Contamination (bacterial or mycoplasma)Regularly test cell cultures for contamination. Use aseptic techniques.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Serum variabilityUse the same lot of charcoal-stripped serum for all related experiments.

Problem 2: No observable anti-androgenic effect of this compound.

Possible Cause Troubleshooting Step
Inappropriate cell lineUse a well-characterized androgen-sensitive prostate cancer cell line (e.g., LNCaP).
Presence of endogenous androgensEnsure the use of charcoal-stripped serum in the culture medium.
Insufficient androgen stimulationOptimize the concentration of the co-administered androgen (e.g., DHT) to achieve a robust proliferative response in control wells.
This compound degradationPrepare fresh stock solutions of this compound and protect them from light and excessive heat.
Incorrect assay endpointMeasure endpoints relevant to androgen receptor signaling, such as PSA (prostate-specific antigen) expression, in addition to cell proliferation.

Problem 3: Difficulty in interpreting in vivo tumor growth data.

Possible Cause Troubleshooting Step
High inter-animal variabilityIncrease the number of animals per group to achieve statistical power.
Inconsistent tumor implantationEnsure consistent tumor cell number and injection technique.
Suboptimal this compound dosageConduct a dose-finding study to determine the optimal dose that suppresses LH and testosterone levels without causing excessive toxicity.
Tumor heterogeneityUse a well-characterized and stable tumor xenograft model.

Experimental Protocols

Protocol 1: In Vitro Determination of this compound's Anti-Androgenic Activity

This protocol outlines a method to assess the anti-androgenic effects of this compound on the androgen-sensitive prostate cancer cell line, LNCaP.

Materials:

  • LNCaP cells

  • RPMI-1640 medium

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • Dihydrotestosterone (DHT)

  • This compound

  • Cell proliferation assay reagent (e.g., MTS or WST-1)

  • 96-well plates

Methodology:

  • Cell Culture: Culture LNCaP cells in RPMI-1640 supplemented with 10% CS-FBS.

  • Cell Seeding: Seed LNCaP cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Hormone Starvation: Replace the medium with RPMI-1640 containing 5% CS-FBS and incubate for 24 hours.

  • Treatment:

    • Prepare a serial dilution of this compound in RPMI-1640 with 5% CS-FBS.

    • Prepare a solution of DHT in the same medium at a final concentration of 1 nM (or an optimized concentration that induces significant proliferation).

    • Add the this compound dilutions to the wells, followed by the DHT solution. Include control wells with DHT only and vehicle only.

  • Incubation: Incubate the plates for 72 hours.

  • Cell Proliferation Assay: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition of DHT-induced proliferation for each this compound concentration and determine the IC50 value.

Protocol 2: In Vivo Assessment of this compound's Anti-Tumor Efficacy

This protocol describes a xenograft model to evaluate the in vivo anti-tumor activity of this compound.

Materials:

  • Androgen-sensitive prostate cancer cells (e.g., LNCaP)

  • Male immunodeficient mice (e.g., NOD/SCID)

  • Matrigel

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Methodology:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (at various predetermined doses) and the vehicle control to the respective groups daily via oral gavage or another appropriate route.

  • Data Collection:

    • Continue to measure tumor volume twice weekly.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, collect blood samples to measure serum LH and testosterone levels.

  • Data Analysis: Compare the tumor growth rates between the this compound-treated and control groups. Correlate tumor growth inhibition with the reduction in serum LH and testosterone levels.

Quantitative Data Summary

As specific quantitative data for this compound's direct anti-tumor activity is limited in publicly available literature, the following tables provide an illustrative structure for presenting such data once obtained from the aforementioned protocols.

Table 1: In Vitro Anti-proliferative Activity of this compound on LNCaP cells (Illustrative Data)

CompoundIC50 (µM) in the presence of 1 nM DHT
This compound[Experimental Value]
Positive Control (e.g., Bicalutamide)[Experimental Value]

Table 2: In Vivo Anti-tumor Efficacy of this compound in LNCaP Xenograft Model (Illustrative Data)

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (%)Change in Serum LH (%)Change in Serum Testosterone (%)
Vehicle Control-000
This compound[Dose 1][Value][Value][Value]
This compound[Dose 2][Value][Value][Value]
This compound[Dose 3][Value][Value][Value]

Visualizations

Bifluranol_Mechanism This compound This compound Pituitary Pituitary Gland This compound->Pituitary Inhibits LH Luteinizing Hormone (LH) Pituitary->LH Secretes Testes Testes LH->Testes Stimulates Androgens Androgens (e.g., Testosterone) Testes->Androgens Produces ProstateTumor Androgen-Dependent Prostate Tumor Androgens->ProstateTumor Stimulates TumorGrowth Tumor Growth ProstateTumor->TumorGrowth

Caption: this compound's indirect anti-tumor mechanism of action.

Experimental_Workflow_In_Vitro Start Start: Seed LNCaP Cells Starve Hormone Starvation (24h) in Charcoal-Stripped Serum Start->Starve Treat Treat with this compound + DHT Starve->Treat Incubate Incubate (72h) Treat->Incubate Assay Cell Proliferation Assay (MTS) Incubate->Assay Analyze Analyze Data: Calculate IC50 Assay->Analyze

Caption: In vitro workflow for assessing this compound's anti-androgenic activity.

Troubleshooting_Logic Problem No Anti-Androgenic Effect Observed CheckCellLine Is the cell line androgen-sensitive? Problem->CheckCellLine Start Troubleshooting CheckSerum Is charcoal-stripped serum being used? CheckCellLine->CheckSerum Yes Solution1 Use appropriate cell line (e.g., LNCaP) CheckCellLine->Solution1 No CheckDHT Is DHT concentration optimal? CheckSerum->CheckDHT Yes Solution2 Use charcoal-stripped serum CheckSerum->Solution2 No Solution3 Optimize DHT concentration CheckDHT->Solution3 No

Caption: Troubleshooting logic for lack of observed anti-androgenic effect.

References

troubleshooting Bifluranol degradation and instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My Bifluranol solution appears cloudy or has precipitated. What could be the cause?

A1: Cloudiness or precipitation of this compound in solution can be attributed to several factors:

  • Poor Solubility: this compound, like many fluorinated compounds, may have limited aqueous solubility. The concentration in your solution might have exceeded its solubility limit under the specific solvent, pH, and temperature conditions.

  • pH Shift: A change in the pH of the solution can alter the ionization state of this compound, potentially leading to a less soluble form.[1]

  • Temperature Fluctuations: Decreased temperature can lower the solubility of the compound, causing it to precipitate out of solution.

  • Interaction with Container: this compound might adsorb to or interact with the surface of the storage container, especially if it's plastic.

  • Degradation: The precipitate could be a less soluble degradation product.

Troubleshooting Steps:

  • Verify the solubility of this compound in your chosen solvent system at the intended concentration and temperature.

  • Measure the pH of your solution to ensure it is within the optimal range for this compound's stability and solubility.

  • Consider gentle warming or sonication to redissolve the precipitate, but be cautious as this may accelerate degradation.

  • If precipitation persists, consider reformulating with a co-solvent or a different buffer system.

Q2: I am observing a loss of this compound potency in my solution over time. What are the likely degradation pathways?

A2: While specific degradation pathways for this compound are not documented, similar fluorinated aromatic compounds can degrade through several mechanisms:

  • Hydrolysis: The molecule may be susceptible to hydrolysis, especially at non-neutral pH.[1][2] Ester or ether functional groups, if present, are particularly prone to this.

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to oxidative degradation.[2][3] The presence of trace metal ions can catalyze these reactions.[4]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to degradation.[5][6]

Troubleshooting Workflow for Potency Loss:

Caption: Troubleshooting workflow for addressing this compound potency loss.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common technique.[7][8]

Method Development Strategy:

  • Forced Degradation: Subject this compound solutions to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[9][10]

  • Chromatographic Separation: Develop an HPLC method that can separate the parent this compound peak from all generated degradation product peaks.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Possible Causes & Solutions:

Possible Cause Troubleshooting Action
Degradation Products Perform forced degradation studies to confirm if the new peaks correspond to degradants. Use a photodiode array (PDA) detector to check for peak purity.
Excipient Interaction Analyze a placebo formulation (all components except this compound) to see if any excipients are causing interfering peaks.[11][12]
Contamination Ensure proper cleaning of glassware and sample vials. Analyze a blank solvent injection to check for system contamination.
Column Bleed Condition the HPLC column according to the manufacturer's instructions.
Issue 2: Poor Reproducibility of Stability Data

Possible Causes & Solutions:

Possible Cause Troubleshooting Action
Inconsistent Sample Preparation Standardize the sample preparation procedure, including solvent degassing, sonication time, and filtration.
Fluctuating Environmental Conditions Tightly control temperature and humidity in the stability chambers. Monitor for any deviations.
Inhomogeneous Solution Ensure the this compound solution is completely homogenous before taking aliquots for analysis. Vortex or sonicate if necessary.
Analytical Method Variability Perform system suitability tests before each analytical run to ensure the HPLC system is performing consistently.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound and to assess its intrinsic stability.[10]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Illustrative Forced Degradation Data (Hypothetical for this compound):

Stress Condition % Degradation Number of Degradation Peaks Major Degradant (Retention Time)
0.1 M HCl, 60°C, 24h15.22DP1 (3.5 min)
0.1 M NaOH, 60°C, 24h45.84DP2 (2.8 min), DP3 (4.1 min)
3% H₂O₂, RT, 24h22.53DP4 (5.2 min)
80°C, 48h8.91DP1 (3.5 min)
Photostability30.13DP5 (6.0 min)
Protocol 2: HPLC Method for Stability Testing

Objective: To quantify this compound in the presence of its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (determined by UV scan of this compound) or MS detection for higher sensitivity and specificity.

Signaling Pathways & Logical Relationships

Potential Degradation Pathways Diagram:

DegradationPathways This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., ring opening, defluorination) This compound->Hydrolysis_Products H₂O, H⁺/OH⁻ Oxidation_Products Oxidation Products (e.g., hydroxylation) This compound->Oxidation_Products O₂, Metal ions Photodegradation_Products Photodegradation Products (e.g., radical-mediated products) This compound->Photodegradation_Products Light (hν)

Caption: Potential degradation pathways for a fluorinated biphenyl compound.

References

identifying and minimizing off-target effects of Bifluranol in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Bifluranol in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize potential off-target effects of this novel fluorinated bibenzyl anti-androgen.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

This compound is a fluorinated bibenzyl compound identified as a non-steroidal anti-androgen.[1] Its primary mechanism of action is presumed to be the antagonism of the androgen receptor (AR), thereby inhibiting the biological effects of androgens like testosterone and dihydrotestosterone (DHT). This is a common mechanism for non-steroidal anti-androgens used in research and clinical settings.[2]

Q2: What are potential off-target effects of this compound based on its chemical class?

As a bibenzyl derivative, this compound may exhibit a range of biological activities beyond its anti-androgenic effects. Bibenzyl compounds have been reported to modulate various cellular processes, including glucose uptake, lipid metabolism, and apoptosis.[3][4] Therefore, potential off-target effects could involve interference with metabolic pathways or cell survival signaling.

Q3: As a non-steroidal anti-androgen, what are the likely off-target interactions?

Non-steroidal anti-androgens can sometimes interact with other members of the nuclear receptor superfamily due to structural similarities in their ligand-binding domains.[2] Potential off-target receptors could include the estrogen receptor (ER), glucocorticoid receptor (GR), progesterone receptor (PR), and mineralocorticoid receptor (MR). Cross-reactivity with these receptors can lead to unintended physiological responses in cellular assays.[2][5]

Q4: How can I distinguish between on-target and off-target effects of this compound?

Several strategies can be employed:

  • Use of Structurally Unrelated AR Antagonists: Compare the cellular phenotype induced by this compound with that of other well-characterized, structurally distinct AR antagonists (e.g., enzalutamide, apalutamide). If the phenotype is conserved across different chemical scaffolds, it is more likely to be an on-target effect.

  • Rescue Experiments: Overexpression of the androgen receptor should theoretically rescue the on-target effects of this compound. If the phenotype persists despite AR overexpression, it is likely an off-target effect.

  • Use of AR-Negative Cell Lines: Test the effect of this compound in cell lines that do not express the androgen receptor. Any observed activity in these cells can be attributed to off-target effects.

  • Dose-Response Analysis: On-target effects are typically observed at lower concentrations of the compound, consistent with its binding affinity for the intended target. Off-target effects often manifest at higher concentrations.

Q5: What are some general strategies to minimize off-target effects in my cellular assays?

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect and avoid using concentrations significantly higher than the EC50 or IC50.

  • Optimize Incubation Time: Limit the duration of compound exposure to the minimum time necessary to observe the on-target phenotype.

  • Serum Concentration: Be aware that components in serum can bind to small molecules and affect their free concentration and activity. Maintain consistent serum concentrations across experiments.

  • Thorough Controls: Always include appropriate vehicle controls (e.g., DMSO), positive controls (known AR antagonists), and negative controls (inactive structural analogs, if available).

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

Description: You observe a cellular response that is not consistent with the known functions of androgen receptor antagonism.

Possible Cause Troubleshooting Steps Expected Outcome
Off-target kinase inhibition Perform a broad-panel kinase screen (e.g., KINOMEscan™).Identification of specific kinases inhibited by this compound.
Interaction with other nuclear receptors Test this compound in reporter assays for other nuclear receptors (ER, GR, PR, MR).Determination of cross-reactivity with other nuclear receptors.
Induction of cellular stress Measure markers of oxidative stress (ROS production) or endoplasmic reticulum (ER) stress (e.g., CHOP expression).Confirmation of stress pathway activation.
Disruption of metabolic pathways Perform metabolomic profiling to identify changes in key cellular metabolites.Insight into metabolic pathways affected by this compound.
Issue 2: High Cytotoxicity at Effective Concentrations

Description: this compound induces significant cell death at concentrations required to observe the desired anti-androgenic effect.

Possible Cause Troubleshooting Steps Expected Outcome
On-target toxicity Knockdown or knockout of the androgen receptor. If this phenocopies the cytotoxicity, the effect is likely on-target.Clarification of whether the cytotoxicity is mediated through the androgen receptor.
Off-target toxicity Test this compound in AR-negative cell lines. If cytotoxicity persists, it is an off-target effect.Confirmation of off-target mediated cell death.
Mitochondrial toxicity Perform a mitochondrial toxicity assay (e.g., measuring mitochondrial membrane potential).Identification of mitochondrial dysfunction as a source of cytotoxicity.
General cellular toxicity Reduce this compound concentration and/or incubation time.Determination of a therapeutic window with minimal toxicity.

Experimental Protocols

Protocol 1: Kinase Profiling using KINOMEscan™

This protocol provides a general workflow for assessing the interaction of this compound with a large panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the desired final screening concentration.

  • Assay Plate Preparation: The KINOMEscan™ service provider will typically handle the preparation of assay plates containing the kinase panel.

  • Binding Assay: this compound is incubated with the kinase-tagged phage and an immobilized ligand that binds to the active site of the kinases. The amount of kinase bound to the immobilized ligand is measured in the presence and absence of this compound.

  • Data Analysis: The results are typically reported as a percentage of control, indicating the degree of inhibition for each kinase. A lower percentage indicates stronger binding of this compound to the kinase.

Protocol 2: Nuclear Receptor Activation/Inhibition Assays

This protocol describes a cell-based reporter assay to screen for this compound's activity on various nuclear receptors.

  • Cell Culture: Plate cells (e.g., HEK293T) in a 96-well plate.

  • Transfection: Co-transfect the cells with a plasmid encoding the full-length nuclear receptor of interest (e.g., ERα, GR) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.

  • Compound Treatment: After 24 hours, treat the cells with a dose range of this compound in the presence of a known agonist for the receptor being tested. Include appropriate controls (agonist alone, vehicle control).

  • Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase plasmid). Plot the dose-response curve to determine the IC50 of this compound for inhibition of the nuclear receptor.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).

Visualizations

G cluster_workflow Experimental Workflow for Off-Target Identification start Start with this compound phenotype Observe Unexpected Cellular Phenotype start->phenotype cytotoxicity Observe High Cytotoxicity start->cytotoxicity decision On-Target vs. Off-Target? phenotype->decision cytotoxicity->decision on_target On-Target Effect (AR-mediated) decision->on_target  Phenotype rescued by AR overexpression  or absent in AR-null cells off_target Off-Target Effect decision->off_target  Phenotype persists investigate Investigate Specific Off-Targets off_target->investigate minimize Minimize Off-Target Effects investigate->minimize

Caption: Workflow for identifying and addressing off-target effects.

G cluster_pathway Potential Off-Target Signaling Pathways for this compound cluster_nuclear Nuclear Receptors cluster_kinases Kinase Signaling cluster_stress Cellular Stress This compound This compound AR Androgen Receptor (On-Target) This compound->AR Antagonism ER Estrogen Receptor This compound->ER Potential Cross-Reactivity GR Glucocorticoid Receptor This compound->GR Potential Cross-Reactivity PR Progesterone Receptor This compound->PR Potential Cross-Reactivity MAPK MAPK Pathway This compound->MAPK Potential Modulation PI3K PI3K/Akt Pathway This compound->PI3K Potential Modulation ROS Oxidative Stress This compound->ROS Potential Induction ER_Stress ER Stress This compound->ER_Stress Potential Induction

Caption: Potential on-target and off-target signaling pathways.

References

Technical Support Center: Strategies to Enhance the Oral Bioavailability of Bifluranol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at improving the oral bioavailability of Bifluranol. Given this compound's characteristics of poor aqueous solubility and significant first-pass metabolism, this guide focuses on formulation-based approaches to address these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to the oral bioavailability of this compound?

A1: The primary challenges are:

  • Poor Aqueous Solubility: this compound is sparingly soluble in water, which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • Extensive First-Pass Metabolism: After absorption from the gut, this compound undergoes significant metabolism in the liver before it can reach systemic circulation. This hepatic first-pass effect substantially reduces the amount of active drug that reaches the bloodstream.

Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important?

A2: Based on its poor solubility, this compound is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. The exact classification depends on its intestinal permeability, which can be determined experimentally. Knowing the BCS class is crucial as it guides the selection of the most appropriate bioavailability enhancement strategy. For BCS Class II drugs, the focus is on improving the dissolution rate, while for Class IV, both solubility and permeability enhancement are necessary.

Q3: What are the most promising formulation strategies to improve this compound's oral bioavailability?

A3: Two key strategies are recommended:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This can enhance the dissolution rate and extent by presenting the drug in an amorphous, higher-energy state.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve the solubility of lipophilic drugs like this compound and may promote lymphatic transport, which can partially bypass the liver, thereby reducing first-pass metabolism.

Q4: Are there any other approaches to consider?

A4: Other potential strategies include:

  • Nanocrystals: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to faster dissolution.

  • Prodrugs: Chemical modification of the this compound molecule to create a more soluble or less metabolically susceptible prodrug that converts to the active form in the body. However, this involves medicinal chemistry efforts beyond formulation.

Troubleshooting Guides and Experimental Protocols

Physicochemical Characterization of this compound

A thorough understanding of this compound's physicochemical properties is the foundation for rational formulation design.

Table 1: Physicochemical Properties of this compound

PropertyValueExperimental MethodImportance for Formulation
Molecular Weight 292.32 g/mol N/A (Calculated)General property.
Aqueous Solubility PoorShake-flask method in various pH buffers (1.2, 4.5, 6.8)Determines the need for solubility enhancement.
LogP Predicted: ~4-5Shake-flask or HPLC methodIndicates lipophilicity; crucial for selecting lipid-based formulations and predicting permeability.
pKa Predicted: Phenolic hydroxyl groups (~9-10)Potentiometric titration or UV-spectrophotometryDetermines the ionization state at different GI tract pHs, affecting solubility and absorption.
Melting Point (°C) Not availableDifferential Scanning Calorimetry (DSC)Essential for developing thermally prepared solid dispersions (e.g., hot-melt extrusion).

Troubleshooting:

  • Issue: Inconsistent solubility results.

    • Solution: Ensure pH of the buffer is stable throughout the experiment. Use a validated analytical method for quantification. Check for drug degradation.

  • Issue: Difficulty in measuring LogP for a highly lipophilic compound.

    • Solution: Use the HPLC method, which is more suitable for compounds with high LogP values.

Strategy 1: Solid Dispersions

This strategy aims to improve the dissolution rate of this compound by dispersing it in a hydrophilic carrier.

  • Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC) E5, or Soluplus®.

  • Solvent Selection: Select a common solvent that can dissolve both this compound and the chosen polymer (e.g., methanol, ethanol, or a mixture).

  • Preparation:

    • Dissolve this compound and the polymer in the selected solvent in various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Characterization:

    • Solid-State Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline drug melting peak, and X-ray Powder Diffraction (XRPD) to verify the amorphous nature of the drug.

    • Dissolution Testing: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric fluid or simulated intestinal fluid) and compare the dissolution profile of the solid dispersion to that of the pure drug.

Troubleshooting:

  • Issue: The drug recrystallizes during solvent evaporation or upon storage.

    • Solution: Increase the polymer ratio. Select a polymer with stronger drug-polymer interaction potential (e.g., one capable of hydrogen bonding with this compound's hydroxyl groups). Ensure complete removal of the solvent.

  • Issue: Poor dissolution enhancement.

    • Solution: Try a different polymer. Optimize the drug-to-polymer ratio. Consider adding a surfactant to the dissolution medium or the formulation itself.

dot

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation start Select Polymer & Solvent dissolve Dissolve this compound & Polymer start->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry dsc DSC Analysis dry->dsc xrpd XRPD Analysis dry->xrpd dissolution In Vitro Dissolution dry->dissolution compare Compare Dissolution Profiles dissolution->compare

Caption: Workflow for the preparation and evaluation of this compound solid dispersions.

Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

This approach focuses on dissolving this compound in a lipid-based formulation to enhance its solubility and potentially bypass first-pass metabolism via lymphatic uptake.

  • Excipient Screening:

    • Oils: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).

    • Surfactants: Screen surfactants for their ability to emulsify the selected oil (e.g., Kolliphor EL, Tween 80).

    • Co-surfactants/Co-solvents: Test co-surfactants to improve the emulsification and drug solubility (e.g., Transcutol HP, PEG 400).

  • Formulation Development:

    • Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.

    • Prepare formulations with varying ratios of the components within the self-emulsifying region.

    • Dissolve this compound in the selected formulation to its maximum solubility.

  • Characterization:

    • Self-Emulsification Performance: Add the formulation to water with gentle agitation and observe the formation of an emulsion. Assess the time to emulsify and the visual appearance (clarity, presence of precipitation).

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering.

    • In Vitro Dissolution/Dispersion Test: Perform a dispersion test in biorelevant media (e.g., FaSSIF, FeSSIF) to assess drug release and precipitation.

Troubleshooting:

  • Issue: The formulation does not self-emulsify or forms a coarse, unstable emulsion.

    • Solution: Adjust the surfactant-to-oil ratio. Try a different surfactant or add a co-surfactant. Ensure the components are miscible.

  • Issue: Drug precipitates upon dilution in the aqueous medium.

    • Solution: Increase the amount of surfactant and/or co-surfactant. Select excipients in which this compound has higher solubility. Reduce the drug loading.

dot

experimental_workflow_sedds cluster_screening Excipient Screening cluster_formulation Formulation cluster_characterization Characterization solubility Solubility in Oils emulsification Surfactant & Co-surfactant Selection solubility->emulsification phase_diagram Ternary Phase Diagram emulsification->phase_diagram drug_loading This compound Loading phase_diagram->drug_loading emuls_perf Emulsification Performance drug_loading->emuls_perf droplet_size Droplet Size Analysis drug_loading->droplet_size disp_test In Vitro Dispersion Test drug_loading->disp_test logical_relationship_bioavailability cluster_challenges Bioavailability Challenges cluster_strategies Formulation Strategies cluster_outcomes Desired Outcomes solubility Poor Solubility solid_disp Solid Dispersions solubility->solid_disp addresses lbdds Lipid-Based Systems solubility->lbdds addresses metabolism First-Pass Metabolism metabolism->lbdds partially addresses via dissolution Enhanced Dissolution solid_disp->dissolution lbdds->dissolution lymphatic Lymphatic Uptake lbdds->lymphatic bioavailability Improved Oral Bioavailability dissolution->bioavailability lymphatic->bioavailability

challenges and solutions in the large-scale synthesis of Bifluranol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Bifluranol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for the large-scale production of this compound?

The large-scale synthesis of this compound, a fluorinated bibenzyl, typically proceeds through a two-stage process. The first stage involves the formation of the bibenzyl backbone through the reductive coupling of a suitable propiophenone precursor. The second stage is the demethylation of the resulting diether intermediate to yield the final dihydroxy product, this compound.

Q2: What are the critical process parameters to monitor during the reductive coupling step?

Key parameters for the reductive coupling of 3-fluoro-4-methoxypropiophenone include reaction temperature, pressure, catalyst selection and loading, and solvent purity. Precise control over these parameters is crucial for achieving high yield and diastereoselectivity, particularly for obtaining the desired erythro isomer of the bibenzyl intermediate.

Q3: What are the common challenges in the final demethylation step?

The demethylation of the this compound dimethyl ether intermediate can present challenges such as incomplete reaction, side-product formation, and harsh reaction conditions that may affect the purity of the final product. The choice of demethylating agent and optimization of reaction time and temperature are critical to mitigate these issues.

Troubleshooting Guides

Issue 1.1: Low Yield of Bibenzyl Intermediate

  • Potential Cause: Inefficient catalyst activity or deactivation.

  • Solution:

    • Ensure the use of a high-purity, active catalyst.

    • Optimize catalyst loading through small-scale experiments.

    • Consider catalyst regeneration or use of a fresh batch if deactivation is suspected.

    • Ensure the solvent is anhydrous and free of impurities that could poison the catalyst.

  • Potential Cause: Sub-optimal reaction conditions.

  • Solution:

    • Systematically vary the reaction temperature and pressure to find the optimal range for your specific reactor setup.

    • Increase reaction time to ensure complete conversion.

Issue 1.2: Poor Diastereoselectivity (Low erythro:threo ratio)

  • Potential Cause: Incorrect choice of catalyst or reaction conditions.

  • Solution:

    • Screen different catalysts known to favor the formation of the erythro isomer in reductive couplings.

    • Lowering the reaction temperature can sometimes improve diastereoselectivity.

Issue 2.1: Incomplete Demethylation

  • Potential Cause: Insufficient amount of demethylating agent or short reaction time.

  • Solution:

    • Increase the molar excess of the demethylating agent (e.g., hydrobromic acid).

    • Extend the reaction time and monitor the progress by TLC or HPLC.

  • Potential Cause: Low reaction temperature.

  • Solution:

    • Gradually increase the reaction temperature while carefully monitoring for the formation of impurities. The use of high temperatures, such as 140°C with an acetic acid/hydrobromic acid mixture, has been reported.

Issue 2.2: Formation of Impurities

  • Potential Cause: Side reactions due to harsh conditions.

  • Solution:

    • Explore alternative, milder demethylating agents if purity is a major concern.

    • Optimize the reaction temperature and time to minimize the formation of degradation products.

    • Implement a robust purification strategy for the final product, such as recrystallization or column chromatography.

Data Presentation

Table 1: Typical Reaction Conditions for the Demethylation of this compound Dimethyl Ether

ParameterConditionNotes
Demethylating Agent Acetic acid / Hydrobromic acidA 7:4 (v/v) mixture is effective.
Temperature 140 °CCareful temperature control is crucial.
Reaction Time 5 hoursMonitor for completion by TLC or HPLC.
Work-up Ether extractionFollowed by crystallization from toluene.

Experimental Protocols

Protocol 1: Demethylation of erythro-3,3'-difluoro-4,4'-dimethoxy-α-ethyl-α'-methyl bibenzyl

  • Reaction Setup: In a suitable reactor equipped with a condenser and a mechanical stirrer, charge the this compound dimethyl ether intermediate.

  • Reagent Addition: Under a nitrogen atmosphere, add a mixture of acetic acid and hydrobromic acid (7:4 v/v).

  • Reaction: Heat the reaction mixture to 140°C and maintain for 5 hours. Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the product into diethyl ether.

  • Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization from toluene to yield pure this compound.

Mandatory Visualization

Bifluranol_Synthesis_Workflow Start 3-Fluoro-4-methoxy- propiophenone Coupling Reductive Coupling Start->Coupling Catalyst, H2 Intermediate erythro-3,3'-difluoro-4,4'-dimethoxy- α-ethyl-α'-methyl bibenzyl Coupling->Intermediate Demethylation Demethylation Intermediate->Demethylation HBr / Acetic Acid This compound This compound Demethylation->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_coupling Reductive Coupling Issues cluster_demethylation Demethylation Issues LowYield Low Yield? Catalyst Check Catalyst Activity & Loading LowYield->Catalyst Yes Conditions Optimize T, P, Time LowYield->Conditions Yes Incomplete Incomplete Reaction? Reagent Increase Demethylating Agent / Time Incomplete->Reagent Yes Temp Increase Temperature Incomplete->Temp Yes Impurities Impurity Formation? Milder Consider Milder Reagents Impurities->Milder Yes Purify Optimize Purification Impurities->Purify Yes

Caption: Troubleshooting decision tree.

Technical Support Center: Identification and Characterization of Bifluranol Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the study of Bifluranol metabolism. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Troubleshooting Guides

This section addresses common issues that may arise during the identification and characterization of this compound metabolites.

Issue 1: Low Recovery of Metabolites from Biological Samples

  • Question: We are observing low recovery of this compound and its metabolites from fecal and bile samples. What are the possible reasons and solutions?

  • Answer: this compound and its metabolites are primarily excreted in feces and bile[1][2]. Due to the complex nature of these matrices, extraction efficiency can be a significant challenge.

    • Optimize Extraction Method: A multi-step extraction protocol may be necessary. Consider a liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) to remove interfering substances. For fecal samples, initial homogenization and lyophilization can improve extraction efficiency.

    • Enzymatic Hydrolysis: this compound is extensively metabolized into glucuronide and sulfate conjugates[1]. To analyze the parent aglycone, enzymatic hydrolysis of the extracts using β-glucuronidase and sulfatase is a critical step. Ensure the pH and temperature conditions for the enzymatic reaction are optimal for complete cleavage of the conjugates.

    • Matrix Effects in LC-MS/MS: The high content of lipids and other endogenous compounds in feces and bile can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Diluting the sample extract, using a more efficient chromatographic separation, or employing matrix-matched calibration standards can help mitigate these effects.

Issue 2: Difficulty in Identifying and Characterizing Fluorinated Metabolites

  • Question: We are struggling to confidently identify and characterize the fluorinated metabolites of this compound using standard LC-MS/MS techniques. What alternative approaches can we use?

  • Answer: The presence of fluorine can introduce unique challenges in metabolite identification.

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which is crucial for determining the elemental composition of metabolites and confirming the presence of fluorine. This can help differentiate between potential metabolites with similar nominal masses[3][4].

    • Isotope Pattern Analysis: Fluorine is monoisotopic. The absence of a +2 isotope peak for fluorine can be a useful diagnostic tool in the mass spectrum to confirm the number of fluorine atoms in a fragment ion.

    • 19F NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 19F NMR, is a powerful technique for the detection and structural elucidation of fluorinated compounds and their metabolites. It can provide information about the chemical environment of the fluorine atoms, which is invaluable for structure confirmation[4].

    • Reference Standards: Whenever possible, synthesize authentic reference standards of the suspected metabolites. Comparing the chromatographic retention time and mass fragmentation pattern of the experimental metabolite with the synthetic standard is the gold standard for identification.

Issue 3: Inconsistent Results in In Vitro Metabolism Studies

  • Question: Our results from in vitro metabolism studies of this compound using rat liver microsomes are not consistent. What factors should we consider?

  • Answer: In vitro metabolism assays are sensitive to various experimental parameters.

    • Cofactor Concentration: Ensure that the concentration of NADPH, the primary cofactor for Phase I metabolism, is not limiting throughout the incubation period. An NADPH regenerating system is often recommended for longer incubations[5]. For Phase II conjugation, ensure adequate concentrations of UDPGA (for glucuronidation) and PAPS (for sulfation).

    • Microsomal Protein Concentration and Incubation Time: Optimize the microsomal protein concentration and incubation time to ensure that the reaction is in the linear range. Very high protein concentrations or long incubation times can lead to substrate depletion and non-linear reaction rates.

    • Stability of this compound in the Incubation Buffer: Assess the stability of this compound in the incubation buffer without microsomes to rule out non-enzymatic degradation.

    • Source and Quality of Liver Microsomes: The metabolic activity of liver microsomes can vary between batches and suppliers. It is important to use high-quality, well-characterized microsomes and to perform a positive control with a known substrate to verify their activity.

Frequently Asked Questions (FAQs)

  • Q1: What are the major metabolic pathways of this compound?

    • A1: The primary metabolic pathways for this compound are Phase II conjugation, leading to the formation of monosulphate, disulphate, and monoglucuronide conjugates. In rats, Phase I hydroxylation of the aromatic rings also occurs to a lesser extent[1].

  • Q2: In which biological matrices are this compound metabolites predominantly found?

    • A2: this compound and its metabolites are primarily excreted in the feces, with a significant portion being secreted into the bile[1][2]. Only small amounts are found in the urine[2].

  • Q3: Are there species differences in the metabolism of this compound?

    • A3: Yes, species differences have been observed. For instance, hydroxylation of the aromatic rings is a metabolic pathway in rats but has not been detected in dogs or ferrets[1].

  • Q4: What analytical techniques are most suitable for the quantification of this compound and its metabolites?

    • A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and selective quantification of this compound and its conjugated metabolites in complex biological matrices[6]. High-resolution mass spectrometry (HRMS) can be valuable for structural confirmation.

  • Q5: How can I obtain reference standards for this compound metabolites?

    • A5: Reference standards for this compound metabolites are not commercially available and typically need to be chemically synthesized. The synthesis of monohydroxy- and dihydroxy-bifluranol, as well as glucuronide and sulphate conjugates, has been described in the scientific literature[1].

Data Presentation

Table 1: Summary of Identified this compound Metabolites in Different Species

Metabolite TypeRatDogFerret
Unchanged this compoundPresent in Feces & BilePresent in Feces & BilePresent in Feces & Bile
Monosulphate ConjugatePresent in Feces & BilePresent in Feces & BilePresent in Feces & Bile
Disulphate ConjugatePresent in Feces & BilePresent in Feces & BilePresent in Feces & Bile
Monoglucuronide ConjugatePresent in Feces & BilePresent in Feces & BilePresent in Feces & Bile
Glucuronide Sulphate ConjugatePresent in BilePresent in BilePresent in Bile
Glucuronide Phosphate ConjugateNot DetectedPresent in BilePresent in Bile
Hydroxylated Metabolites~8% of doseNot DetectedNot Detected

Data summarized from literature reports[1]. "Present" indicates the identification of the metabolite, but quantitative data was not provided in a comparable format.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.4)

      • 1 mg/mL rat liver microsomes

      • 1 µM this compound (added from a stock solution in a suitable organic solvent, e.g., acetonitrile or DMSO, with the final organic solvent concentration not exceeding 1%)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

  • Time-point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Quenching of Reaction:

    • Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., 100 µL of ice-cold acetonitrile) with an internal standard.

  • Sample Preparation for Analysis:

    • Vortex the quenched sample and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of this compound remaining at each time point.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.

Protocol 2: Analysis of this compound and its Conjugated Metabolites in Rat Feces by LC-MS/MS

  • Sample Preparation:

    • Homogenize a known amount of rat feces.

    • Lyophilize the homogenized feces to remove water.

    • Extract the dried feces with a suitable organic solvent (e.g., methanol or acetonitrile) multiple times.

    • Pool the solvent extracts and evaporate to dryness under a stream of nitrogen.

  • Enzymatic Hydrolysis (Optional, for total this compound quantification):

    • Reconstitute the dried extract in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).

    • Add β-glucuronidase and sulfatase enzymes.

    • Incubate at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete hydrolysis of the conjugates.

    • Stop the reaction by adding a cold organic solvent.

  • Solid-Phase Extraction (SPE) for Clean-up:

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the sample extract (or the hydrolyzed sample).

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

    • Elute this compound and its metabolites with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be evaluated for optimal sensitivity for this compound and its metabolites.

      • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. Specific precursor-to-product ion transitions for this compound and its expected metabolites need to be optimized.

  • Quantification:

    • Prepare a calibration curve using authentic standards of this compound and its metabolites (if available) in a matrix that mimics the final sample extract to account for matrix effects.

    • Quantify the concentration of this compound and its metabolites in the samples by comparing their peak areas to the calibration curve.

Visualizations

Bifluranol_Metabolism_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_interpretation Data Interpretation Biological_Sample Biological Sample (Feces, Bile, Plasma) Homogenization Homogenization & Extraction Biological_Sample->Homogenization Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Homogenization->Enzymatic_Hydrolysis For Total Drug Analysis SPE_Cleanup Solid-Phase Extraction (SPE) Homogenization->SPE_Cleanup For Conjugate Analysis Enzymatic_Hydrolysis->SPE_Cleanup LC_MSMS LC-MS/MS (Quantification) SPE_Cleanup->LC_MSMS HRMS High-Resolution MS (Identification) SPE_Cleanup->HRMS NMR 19F NMR (Structure Elucidation) SPE_Cleanup->NMR Quantification Quantification LC_MSMS->Quantification Metabolite_ID Metabolite Identification HRMS->Metabolite_ID NMR->Metabolite_ID Pathway_Elucidation Metabolic Pathway Elucidation Metabolite_ID->Pathway_Elucidation Quantification->Pathway_Elucidation

Caption: Experimental workflow for the identification and characterization of this compound metabolites.

Bifluranol_Metabolic_Pathway cluster_phase1 Phase I Metabolism (Rat) cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated_this compound Hydroxylated this compound This compound->Hydroxylated_this compound CYP450 (Hydroxylation) Glucuronide_Conjugate This compound Glucuronide This compound->Glucuronide_Conjugate UGTs (Glucuronidation) Sulfate_Conjugate This compound Sulfate (Mono- & Di-) This compound->Sulfate_Conjugate SULTs (Sulfation) Excretion Excretion (Feces & Bile) This compound->Excretion Hydroxylated_Glucuronide Hydroxylated this compound Glucuronide Hydroxylated_this compound->Hydroxylated_Glucuronide UGTs Glucuronide_Sulfate_Conjugate This compound Glucuronide-Sulfate Glucuronide_Conjugate->Glucuronide_Sulfate_Conjugate SULTs Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion Glucuronide_Sulfate_Conjugate->Excretion Hydroxylated_Glucuronide->Excretion

Caption: Proposed metabolic pathway of this compound.

References

reducing the cytotoxicity of Bifluranol in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with investigational compounds, such as Bifluranol, in non-cancerous cell lines. The following resources are designed to help you diagnose and mitigate unwanted cytotoxic effects during your in-vitro experiments.

Troubleshooting Guide

This guide addresses common problems and provides actionable steps to resolve them.

Q1: I'm observing massive and rapid cell death in my non-cancerous cell line at all tested concentrations of my compound. What should I do first?

A1: High initial concentrations are a common cause of widespread cytotoxicity, as primary and non-cancerous cell lines can be more sensitive than immortalized cancer cell lines.[1]

  • Immediate Action: Perform a broad dose-response experiment with a significantly wider range of concentrations, extending several logs lower than your initial tests. If the compound's potency is unknown, it is advisable to start with nanomolar or low micromolar concentrations.[1]

  • Solvent Control: Ensure the solvent used to dissolve your compound (e.g., DMSO) is not causing the toxicity. Run a vehicle control with the solvent at the same final concentration used in your highest compound dilution.[1]

  • Cell Health: Confirm the viability and health of your cells before starting the experiment. Stressed or unhealthy cells are more susceptible to compound-induced toxicity.

Q2: How can I reduce the cytotoxic effects of my compound without losing its intended biological activity?

A2: Balancing efficacy and toxicity is a key challenge in drug development. Several strategies can be employed to reduce cytotoxicity:

  • Optimize Concentration and Exposure Time: The most direct approach is to lower the compound's concentration and shorten the incubation period.[2]

  • Co-treatment with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-incubation with agents like antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may rescue cells from apoptosis.[2][3]

  • Adjust Serum Concentration: The concentration of fetal bovine serum (FBS) in your culture medium can impact compound availability and toxicity. Serum proteins can bind to the compound, reducing its free concentration and thus its cytotoxic effect. Experiment with varying serum percentages.[1][2]

Q3: My results show a decrease in cell viability, but I'm not sure if the compound is killing the cells (cytotoxic) or just stopping their growth (cytostatic). How can I differentiate between these effects?

A3: It is crucial to distinguish between cytotoxicity and cytostaticity.

  • Cell Counting: A straightforward method is to count the number of viable cells at the beginning and end of the treatment period. A cytotoxic effect will result in a lower cell number than at the start, whereas a cytostatic effect will show no increase in cell number compared to the initial count.

  • Colony Formation Assay: This assay assesses the ability of single cells to proliferate and form colonies after treatment. It is a sensitive measure of cell killing.[4]

  • Mechanism-Specific Assays: Utilize assays that specifically measure markers of cell death, such as LDH release for necrosis or Annexin V staining for apoptosis.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of drug-induced cytotoxicity in non-cancerous cells?

A1: Drug-induced cell death primarily occurs through two main pathways:

  • Apoptosis: This is a form of programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[5][6]

  • Necrosis: This is a form of uncontrolled cell death resulting from cellular injury, leading to cell swelling and lysis.[7]

  • Other Mechanisms: Other less common mechanisms include autophagy-dependent cell death and senescence.[4]

Q2: How do I choose the right cytotoxicity assay for my experiment?

A2: The choice of assay depends on the suspected mechanism of action of your compound and the experimental endpoint you wish to measure. It is often recommended to use multiple assays to obtain a comprehensive understanding of the cytotoxic profile.[4]

Assay TypePrincipleMeasures
Metabolic Assays Conversion of a substrate by metabolically active cells.Cell viability, mitochondrial activity.
Membrane Integrity Assays Exclusion or release of dyes/enzymes by cells with intact membranes.Cell death (necrosis).
Apoptosis Assays Detection of specific markers of apoptosis.Programmed cell death.

Q3: My IC50 values for the same compound vary between experiments. What could be the reasons?

A3: Variations in IC50 values are a common issue and can be attributed to several factors:

  • Assay Method: Different cytotoxicity assays measure different cellular endpoints, which can lead to different IC50 values.[8]

  • Experimental Conditions: Factors such as cell passage number, seeding density, incubation time, and serum concentration can all influence the apparent cytotoxicity of a compound.[9]

  • Compound Purity and Stability: The purity of your compound and its stability in culture medium can affect its potency.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a key parameter in cytotoxicity studies. However, its interpretation requires careful consideration of the experimental context.

ParameterDescriptionImportance in Cytotoxicity Studies
IC50 (Half-maximal Inhibitory Concentration) The concentration of a compound that inhibits a biological process (e.g., cell viability) by 50%.A lower IC50 value generally indicates higher potency. However, it is dependent on the assay and experimental conditions used.[9]
CC50 (Half-maximal Cytotoxic Concentration) The concentration of a compound that causes the death of 50% of cells.Provides a more direct measure of cytotoxicity compared to IC50 derived from metabolic assays.
Therapeutic Index (TI) The ratio of the toxic dose to the therapeutic dose of a drug. In vitro, this can be estimated by comparing the CC50 in non-cancerous cells to the EC50 (half-maximal effective concentration) for the desired biological activity.A higher TI indicates a greater margin of safety.

Experimental Protocols

Protocol 1: Determining Compound Cytotoxicity using the MTT Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

  • Cell Seeding: Plate your non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of your compound in complete culture medium. Include a vehicle-only control.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of your compound. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Mitigating Cytotoxicity with an Antioxidant

This protocol describes how to test if an antioxidant can reduce the cytotoxicity of your compound, suggesting oxidative stress as a mechanism.

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Pre-treatment: Pre-incubate the cells with an antioxidant (e.g., 1-5 mM N-acetylcysteine) for 1-2 hours.[2]

  • Co-treatment: Add your compound at various concentrations to the wells, ensuring the antioxidant is still present in the medium.

  • Controls: Include wells with the compound alone, the antioxidant alone, and a vehicle control.

  • Incubation and Viability Assay: Incubate for the desired time and then perform a cell viability assay (e.g., MTT).

  • Analysis: Compare the cell viability in the co-treated wells to the wells with the compound alone. A significant increase in viability in the co-treated wells suggests that oxidative stress contributes to the compound's cytotoxicity.

Visualizations

Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Activation Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Regulation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Procaspase-9 Procaspase-9 Cytochrome c->Procaspase-9 Binding Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: A simplified diagram of the major signaling pathways leading to apoptosis.

Experimental Workflow for Cytotoxicity Assessment start Start seed_cells Seed Non-Cancerous Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of Compound seed_cells->prepare_compound treat_cells Treat Cells with Compound and Controls prepare_compound->treat_cells incubate Incubate for a Defined Period (e.g., 24h, 48h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, LDH) incubate->viability_assay read_plate Read Plate on Microplate Reader viability_assay->read_plate analyze_data Analyze Data and Calculate IC50/CC50 read_plate->analyze_data end End analyze_data->end

Caption: A standard workflow for assessing the cytotoxicity of a compound in vitro.

Troubleshooting Cytotoxicity start High Cytotoxicity Observed check_concentration Is the concentration range appropriate? start->check_concentration check_solvent Is the solvent toxic? check_concentration->check_solvent Yes optimize_conditions Optimize Experimental Conditions check_concentration->optimize_conditions No check_solvent->optimize_conditions Yes mitigation_strategy Implement Mitigation Strategy check_solvent->mitigation_strategy No re_evaluate Re-evaluate Cytotoxicity optimize_conditions->re_evaluate mitigation_strategy->re_evaluate

Caption: A logical workflow for troubleshooting unexpected cytotoxicity in experiments.

References

Technical Support Center: Investigating Acquired Resistance to Bifluranol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Bifluranol is a hypothetical compound. The following guide is based on established mechanisms of resistance to known EGFR inhibitors and is intended for research purposes only.

Welcome to the technical support center for investigating acquired resistance to this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in navigating the complexities of drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound?

This compound is hypothesized to be a potent and selective tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth factor Receptor (EGFR). In sensitive cancer cells, particularly those with activating mutations in the EGFR gene (e.g., exon 19 deletions or L858R mutation), this compound is designed to block downstream signaling pathways like PI3K/AKT and RAS/MEK/ERK, thereby inhibiting cell proliferation and promoting apoptosis.

Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced response. How can I confirm acquired resistance?

The most direct way to confirm resistance is by comparing the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line versus the original, parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.[1] This is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo assay.[2][3]

Q3: What are the most common molecular mechanisms of acquired resistance to EGFR inhibitors like this compound?

Based on extensive research on EGFR TKIs, acquired resistance mechanisms can be broadly categorized as follows:

  • On-Target Alterations: Secondary mutations in the EGFR kinase domain that interfere with drug binding. The most common is the T790M "gatekeeper" mutation, which is found in 50-60% of patients who develop resistance to first-generation EGFR TKIs.[4][5][6]

  • Bypass Pathway Activation: Upregulation of alternative signaling pathways that reactivate downstream effectors, rendering the inhibition of EGFR ineffective. A primary example is the amplification of the MET receptor tyrosine kinase, which can activate PI3K/AKT signaling through ErbB3.[6][7][8][9]

  • Histologic Transformation: Changes in the tumor cell lineage, such as the transition from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which is less dependent on EGFR signaling.

  • Impaired Drug Delivery: Overexpression of drug efflux pumps, such as ABC transporters, that actively remove this compound from the cell.

Q4: How do I begin investigating the specific resistance mechanism in my cell line?

A logical first step is to test for the most common mechanisms.

  • Sequence the EGFR kinase domain: Use Sanger sequencing or Next-Generation Sequencing (NGS) to check for secondary mutations like T790M.[10]

  • Assess bypass pathway activation: Use Western blotting to check for hyper-phosphorylation of alternative receptors like MET or HER2, and their downstream targets (e.g., p-AKT, p-ERK). Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH) can be used to check for gene amplification of MET.[7][11]

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Assay Results
Problem Potential Cause Recommended Solution
High variability between replicate wells (High CV%) Inconsistent cell seeding density.Ensure the cell suspension is homogenous before plating. Use a multichannel pipette for consistency.[12]
"Edge effects" in the microplate due to evaporation.Fill the outer wells with sterile PBS or media and do not use them for experimental data.[12]
Pipetting errors during compound dilution or addition.Calibrate pipettes regularly. Prepare a master mix of diluted compound to add to replicate wells.[12]
Low signal or poor dose-response curve Cell number is too low or too high.Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the assay.
Incorrect incubation time.Optimize the incubation time for both the drug treatment and the viability reagent (e.g., 1-4 hours for MTT).[13]
Compound instability or precipitation.Prepare fresh dilutions of this compound for each experiment. Check for solubility issues in the culture medium.
Guide 2: Western Blotting for Phosphorylated Proteins
Problem Potential Cause Recommended Solution
No or weak phospho-protein signal Dephosphorylation of samples during preparation.Always keep samples on ice. Use lysis buffers freshly supplemented with a cocktail of phosphatase and protease inhibitors.[14][15]
Insufficient induction of phosphorylation.Ensure the stimulation (e.g., with EGF) or this compound treatment is performed for the optimal time and concentration to see an effect. Include positive and negative controls.[16][17]
Low abundance of the target protein.Consider immunoprecipitation (IP) to concentrate the target protein before running the Western blot.[14]
High background on the membrane Blocking agent is inappropriate for phospho-antibodies.Avoid using non-fat milk for blocking as it contains phosphoproteins (casein). Use 5% Bovine Serum Albumin (BSA) in TBST instead.[14][15][16]
Insufficient washing.Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[17]
Secondary antibody is non-specific or too concentrated.Run a control lane with only the secondary antibody to check for non-specific binding. Optimize the antibody dilution.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cells

Cell LineDescriptionThis compound IC50 (nM)Fold Resistance
H1975-ParentalThis compound-sensitive NSCLC15 ± 2.51.0
H1975-BR1This compound-Resistant Clone 1850 ± 45.156.7
H1975-BR2This compound-Resistant Clone 21200 ± 98.680.0

Table 2: Molecular Characteristics of this compound-Resistant Cell Lines

Cell LineEGFR T790M MutationMET Gene Amplification (Fold Change)p-MET / Total MET Ratio
H1975-ParentalNegative1.01.0
H1975-BR1Positive1.21.1
H1975-BR2Negative15.412.5

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes the method for generating drug-resistant cell lines through continuous, stepwise exposure to the drug.[2][3]

  • Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density.

  • Initial Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).

  • Culture and Monitoring: Maintain the culture, replacing the drug-containing medium every 3-4 days. Monitor the cells for recovery and proliferation.

  • Dose Escalation: Once the cells are proliferating steadily, passage them and increase the this compound concentration by 1.5 to 2-fold.

  • Repeat: Repeat steps 3 and 4 for several months. The process involves selecting for the small population of cells that can survive and proliferate at each concentration.[2]

  • Confirmation: Periodically freeze down stocks of cells at different concentration levels. Once a line is established that can proliferate at a concentration at least 10-fold higher than the parental IC50, confirm resistance by performing a cell viability assay to determine the new IC50 value.[3]

Protocol 2: Western Blot for EGFR and MET Signaling

This protocol is for analyzing the phosphorylation status of key proteins in the EGFR and MET pathways.

  • Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[15] Keep samples on ice at all times.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[15]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[15]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20).[15]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies against: p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-Actin).

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 3: Sanger Sequencing for EGFR T790M Mutation

This protocol is for identifying point mutations in the EGFR gene, specifically within exon 20 where the T790M mutation occurs.[18][19]

  • Genomic DNA Extraction: Extract genomic DNA from both parental and this compound-resistant cell pellets using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the region of interest (EGFR exon 20) using PCR. Design primers that flank the T790M codon.

    • Forward Primer Example: 5'-ATGCAGAGCTCAGCCCCAGC-3'

    • Reverse Primer Example: 5'-TCTGGCTGACCTAAAGCCACCTC-3'

  • PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the DNA from the PCR reaction using a PCR purification kit to remove primers and dNTPs.

  • Sequencing Reaction: Set up the sequencing reaction using the purified PCR product as a template, one of the PCR primers, and a kit containing DNA polymerase and fluorescently labeled dideoxynucleotides (ddNTPs).[19]

  • Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis. A laser excites the fluorescent dyes, and a detector reads the color of each fragment as it passes.[18]

  • Data Analysis: The sequencing software generates a chromatogram. Analyze the sequence data to identify any nucleotide changes compared to the wild-type reference sequence, specifically looking for the C>T transition at the T790M locus.[20]

Mandatory Visualizations

Bifluranol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothesized signaling pathway inhibited by this compound.

Resistance_Workflow cluster_investigation Mechanism Investigation cluster_results Potential Outcomes start Cells Develop This compound Resistance confirm Confirm Resistance (IC50 Assay) start->confirm seq_egfr Sequence EGFR Kinase Domain confirm->seq_egfr wb_bypass Western Blot for Bypass Pathways (p-MET, p-AKT) confirm->wb_bypass t790m T790M Mutation (On-Target) seq_egfr->t790m Mutation Found other Other/Unknown Mechanisms seq_egfr->other No Mutation qpcr_met qPCR for MET Amplification wb_bypass->qpcr_met p-MET Elevated wb_bypass->other No Change met_amp MET Amplification (Bypass) qpcr_met->met_amp Amplification Confirmed Resistance_Mechanisms cluster_on_target On-Target Alterations cluster_off_target Off-Target (Bypass) cluster_other Other Mechanisms resistance Acquired this compound Resistance t790m EGFR T790M Gatekeeper Mutation resistance->t790m other_mut Other EGFR Mutations resistance->other_mut met MET Amplification resistance->met her2 HER2 Amplification resistance->her2 kras KRAS Mutation resistance->kras emt Epithelial-Mesenchymal Transition (EMT) resistance->emt efflux Drug Efflux Pump Upregulation resistance->efflux

References

Technical Support Center: Novel Drug Delivery Systems for Targeted Bifluranol Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for developing novel drug delivery systems for targeted Bifluranol therapy. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formulation and characterization of this compound-loaded drug delivery systems.

1. What are the main challenges in formulating this compound into a novel drug delivery system?

This compound is a hydrophobic molecule, which presents several formulation challenges.[1][2] Key difficulties include poor aqueous solubility, which can lead to low drug loading and encapsulation efficiency, and a tendency to precipitate out of solution during formulation.[1] Furthermore, achieving controlled and sustained release of a hydrophobic drug like this compound from a delivery vehicle can be complex.[3][4]

2. Which drug delivery systems are most suitable for this compound?

Due to its hydrophobic nature, lipid-based and polymeric nanoparticle systems are highly suitable for this compound. These include:

  • Liposomes: Vesicles composed of a lipid bilayer that can efficiently encapsulate hydrophobic drugs within the lipid membrane.[5]

  • Polymeric Nanoparticles: Systems such as those made from poly(lactic-co-glycolic acid) (PLGA) can encapsulate hydrophobic drugs within their polymeric matrix.[6][7]

  • Solid Lipid Nanoparticles (SLNs): These are similar to polymeric nanoparticles but are made from solid lipids, offering good biocompatibility and stability for hydrophobic drugs.

3. How can I improve the encapsulation efficiency of this compound in my nanoparticle formulation?

Several strategies can be employed to enhance the encapsulation efficiency of hydrophobic drugs like this compound:

  • Optimize the formulation method: For PLGA nanoparticles, methods like emulsion-solvent evaporation are commonly used for hydrophobic drugs.[8] Fine-tuning parameters such as the solvent evaporation rate and the type of surfactant can significantly impact encapsulation.

  • Adjust the drug-to-polymer/lipid ratio: Increasing the relative amount of the carrier material can sometimes improve the encapsulation of the drug.

  • Select an appropriate organic solvent: The choice of solvent to dissolve both the this compound and the carrier material is critical. The solvent should be a good solvent for both components and have appropriate volatility for the chosen formulation method.

4. What is the significance of particle size and zeta potential in a this compound nanoformulation?

  • Particle Size: The size of the nanoparticles influences their in vivo biodistribution, cellular uptake, and clearance from the body. For targeted tumor therapy, a size range of 100-200 nm is often considered optimal to take advantage of the enhanced permeability and retention (EPR) effect.[9]

  • Zeta Potential: This parameter indicates the surface charge of the nanoparticles and is a crucial indicator of their stability in suspension. A zeta potential of at least ±30 mV is generally desired to ensure good colloidal stability and prevent aggregation due to electrostatic repulsion.[10]

5. How can I achieve targeted delivery of this compound to prostate cancer cells?

Targeted delivery can be achieved by functionalizing the surface of the drug delivery vehicle with ligands that bind to receptors overexpressed on prostate cancer cells. A common target is the Prostate-Specific Membrane Antigen (PSMA).[11][12] Antibodies or small molecules that bind to PSMA can be conjugated to the surface of nanoparticles or liposomes, leading to their preferential accumulation in tumor tissue.[11][12]

II. Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the experimental process.

Problem Possible Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency of this compound - this compound precipitating during formulation.- Inefficient mixing of the organic and aqueous phases.- Inappropriate drug-to-carrier ratio.- Ensure this compound is fully dissolved in the organic solvent before emulsification.- Optimize the homogenization or sonication parameters to create a fine emulsion.- Experiment with different drug-to-polymer/lipid ratios to find the optimal loading capacity.
Inconsistent Particle Size (High Polydispersity Index - PDI) - Inadequate control over the formulation process (e.g., stirring speed, temperature).- Aggregation of nanoparticles after formation.- Standardize all formulation parameters precisely.- Ensure adequate surfactant concentration to stabilize the nanoparticles.- Measure the zeta potential to assess colloidal stability; a value close to neutral may indicate a tendency to aggregate.
"Burst Release" of this compound in In Vitro Release Studies - A significant portion of the drug is adsorbed to the nanoparticle surface rather than encapsulated within the core.- High porosity of the nanoparticle matrix.- Optimize the washing steps after nanoparticle formation to remove surface-adsorbed drug.- Modify the formulation parameters (e.g., polymer concentration) to create a denser nanoparticle matrix.- Consider a core-shell nanoparticle design to better control the initial release.[13]
Low Cellular Uptake of Targeted Nanoparticles - Insufficient ligand density on the nanoparticle surface.- Steric hindrance of the targeting ligand (e.g., by a PEG layer).- The target receptor is not highly expressed on the chosen cell line.- Increase the concentration of the targeting ligand during the conjugation reaction.- Optimize the length of the linker used to attach the ligand to the nanoparticle surface.- Confirm the expression level of the target receptor on your cell line using techniques like flow cytometry or western blotting.

III. Data Presentation: Illustrative Characterization of this compound-Loaded Nanoparticles

The following tables present hypothetical but realistic quantitative data for the characterization of this compound-loaded liposomes and PLGA nanoparticles.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

FormulationDrugCarrierParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Lipo-BifThis compoundLiposome155 ± 50.15 ± 0.02-25 ± 385 ± 4
PLGA-BifThis compoundPLGA180 ± 70.18 ± 0.03-32 ± 478 ± 5
Targeted-Lipo-BifThis compoundPSMA-Targeted Liposome160 ± 60.16 ± 0.02-22 ± 383 ± 4
Targeted-PLGA-BifThis compoundPSMA-Targeted PLGA185 ± 80.19 ± 0.03-28 ± 476 ± 5

Table 2: In Vitro Drug Release of this compound from Nanoparticles

FormulationCumulative Release at 2h (%)Cumulative Release at 8h (%)Cumulative Release at 24h (%)Cumulative Release at 48h (%)
Lipo-Bif15 ± 235 ± 360 ± 475 ± 5
PLGA-Bif12 ± 230 ± 355 ± 470 ± 5
Targeted-Lipo-Bif14 ± 233 ± 358 ± 473 ± 5
Targeted-PLGA-Bif11 ± 228 ± 352 ± 468 ± 5

Table 3: Cellular Uptake of this compound-Loaded Nanoparticles in Prostate Cancer Cells (e.g., LNCaP)

FormulationUptake after 4h (% of Cells with Internalized Nanoparticles)Uptake after 24h (% of Cells with Internalized Nanoparticles)
Lipo-Bif30 ± 455 ± 6
PLGA-Bif25 ± 350 ± 5
Targeted-Lipo-Bif65 ± 585 ± 7
Targeted-PLGA-Bif60 ± 580 ± 6

IV. Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of this compound-loaded nanoparticles.

Measurement of Encapsulation Efficiency

Principle: This protocol determines the amount of this compound successfully encapsulated within the nanoparticles. It involves separating the nanoparticles from the unencapsulated drug and then quantifying the drug in both fractions.

Methodology:

  • Separation of Free Drug:

    • Take a known volume of the nanoparticle suspension.

    • Separate the nanoparticles from the aqueous phase containing the unencapsulated drug. Common methods include:

      • Centrifugation: Centrifuge the suspension at high speed (e.g., 15,000 rpm for 30 minutes). The nanoparticles will form a pellet, and the supernatant will contain the free drug.

      • Size Exclusion Chromatography: Pass the suspension through a small size-exclusion chromatography column. The larger nanoparticles will elute first, followed by the smaller, free drug molecules.

  • Quantification of Unencapsulated Drug:

    • Collect the supernatant (from centrifugation) or the later fractions (from chromatography).

    • Quantify the amount of this compound in this fraction using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation of Encapsulation Efficiency:

    • The Encapsulation Efficiency (EE) is calculated using the following formula: EE (%) = [(Total amount of drug added - Amount of unencapsulated drug) / Total amount of drug added] x 100

Particle Size and Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension. The same instrument can often measure the zeta potential, which indicates the surface charge.

Methodology:

  • Sample Preparation:

    • Dilute the nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to avoid multiple scattering effects.

  • DLS Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, scattering angle).

    • Perform the measurement to obtain the average particle size (Z-average) and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • For zeta potential measurement, use a specific folded capillary cell.

    • Inject the diluted sample into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Apply an electric field and measure the electrophoretic mobility of the particles to determine the zeta potential.

In Vitro Drug Release Assay

Principle: This assay measures the rate at which this compound is released from the nanoparticles over time in a simulated physiological environment.

Methodology:

  • Setup:

    • Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cutoff (e.g., 10 kDa).

    • Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, containing a small amount of a surfactant like Tween 80 to maintain sink conditions for the hydrophobic this compound).

    • Place the entire setup in a shaking water bath at 37°C.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

    • Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative release percentage against time to obtain the drug release profile.

Cellular Uptake Assay using Flow Cytometry

Principle: This method quantifies the internalization of fluorescently labeled nanoparticles into target cells.

Methodology:

  • Fluorescent Labeling of Nanoparticles:

    • Incorporate a fluorescent dye (e.g., Coumarin-6 for PLGA nanoparticles or a fluorescently labeled lipid for liposomes) during the formulation process.

  • Cell Culture and Treatment:

    • Seed prostate cancer cells (e.g., LNCaP) in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the fluorescently labeled nanoparticle suspension at a specific concentration. Include an untreated control group.

    • Incubate the cells for different time periods (e.g., 4 and 24 hours).

  • Sample Preparation for Flow Cytometry:

    • After incubation, wash the cells with PBS to remove any non-internalized nanoparticles.

    • Trypsinize the cells to detach them from the plate.

    • Resuspend the cells in a suitable buffer (e.g., PBS with 1% fetal bovine serum).

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Excite the cells with the appropriate laser and detect the fluorescence emission.

    • Gate the live cell population based on forward and side scatter.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which correspond to the cellular uptake of the nanoparticles.

V. Visualization of Key Pathways and Workflows

This section provides diagrams to visualize important concepts in targeted this compound therapy.

androgen_receptor_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Testosterone_cyto Testosterone Testosterone->Testosterone_cyto Diffusion DHT 5α-Dihydrotestosterone (DHT) Testosterone_cyto->DHT Conversion AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) DHT->AR_HSP Binding Five_alpha_reductase 5α-reductase AR_DHT AR-DHT Complex AR_HSP->AR_DHT HSP Dissociation AR_dimer AR-DHT Dimer AR_DHT->AR_dimer Dimerization & Nuclear Translocation This compound This compound This compound->AR_HSP Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activation Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Leads to

Caption: Androgen Receptor Signaling Pathway and this compound's Mechanism of Action.

experimental_workflow cluster_formulation Formulation & Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Evaluation (Future Step) Formulation Nanoparticle Formulation (this compound Encapsulation) Charac Characterization: - Particle Size (DLS) - Zeta Potential - Encapsulation Efficiency (HPLC) Formulation->Charac Release In Vitro Drug Release (Dialysis Method) Charac->Release Uptake Cellular Uptake (Flow Cytometry) Charac->Uptake Optimization Optimization Loop Charac->Optimization InVivo In Vivo Efficacy & Biodistribution Studies Release->InVivo Uptake->InVivo

Caption: Experimental Workflow for Developing this compound-Loaded Nanoparticles.

References

Validation & Comparative

A Tale of Two Compounds: Unraveling the Evidence on Bifluranol and Dutasteride in Prostate Tumor Growth

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the efficacy of Bifluranol and Dutasteride in mitigating prostate tumor growth is significantly hampered by a stark disparity in the available scientific evidence. While Dutasteride has been the subject of extensive clinical investigation, yielding a robust body of data, this compound remains a compound with a historical footprint but a near-absent presence in contemporary cancer research. This guide provides a comprehensive overview of the existing data for each compound, underscoring the critical knowledge gaps that preclude a direct, evidence-based comparison.

Dutasteride: A Well-Characterized Inhibitor of Androgen Signaling

Dutasteride is a potent and well-established therapeutic agent used in the management of benign prostatic hyperplasia (BPH) and has been investigated for its role in prostate cancer prevention and treatment. Its mechanism of action and clinical efficacy are well-documented.

Mechanism of Action

Dutasteride is a dual inhibitor of both type 1 and type 2 isoenzymes of 5α-reductase.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] DHT is the primary androgen responsible for the growth and enlargement of the prostate gland and plays a crucial role in the development and progression of prostate cancer.[1][2] By inhibiting both isoforms of 5α-reductase, dutasteride leads to a significant and sustained reduction in circulating and intraprostatic DHT levels by approximately 90-95%.[1] This profound suppression of DHT impedes androgen receptor signaling, thereby inhibiting the growth and proliferation of prostate cells, including cancerous ones.[1][2]

Dutasteride_Mechanism Testosterone Testosterone Five_AR 5α-Reductase (Type 1 & 2) Testosterone->Five_AR DHT Dihydrotestosterone (DHT) Five_AR->DHT Conversion AR Androgen Receptor (AR) DHT->AR Binds to Gene_Expression Gene Expression (Cell Growth, Proliferation) AR->Gene_Expression Activates Dutasteride Dutasteride Dutasteride->Five_AR Inhibits

Efficacy in Prostate Tumor Growth

Numerous clinical trials have evaluated the efficacy of dutasteride in the context of prostate cancer. The REDUCE (Reduction by Dutasteride of Prostate Cancer Events) trial was a landmark 4-year study that investigated the effect of dutasteride on the risk of prostate cancer in men with an elevated PSA and a previous negative biopsy.

ParameterPlaceboDutasteride (0.5 mg/day)Relative Risk Reduction
Incidence of Biopsy-Detected Prostate Cancer 25.1%19.9%23%
Gleason Score 5-6 Tumors 18.2%13.9%23.6%
Gleason Score 7-10 Tumors 6.7%6.1%8.9%
Data from the REDUCE Trial

The study demonstrated a significant reduction in the risk of biopsy-detectable prostate cancer with dutasteride treatment.[3][4] While the reduction was most pronounced for lower-grade tumors, the trial provided strong evidence for the chemopreventive potential of dutasteride.

Experimental Protocols

REDUCE Trial Protocol:

  • Study Design: A 4-year, randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants: Men aged 50 to 75 years with a serum PSA of 2.5 to 10.0 ng/mL and a single negative prostate biopsy within 6 months.

  • Intervention: Participants were randomized to receive either 0.5 mg of dutasteride or a placebo daily.

  • Primary Endpoint: The incidence of biopsy-detected prostate cancer during the 4-year study period.

  • Biopsy Schedule: Prostate biopsies were performed at 2 and 4 years into the study, and also "for cause" if clinically indicated.

This compound: A Look into the Past

Information on this compound is scarce and primarily stems from research conducted in the 1970s. This fluorinated bibenzyl compound was investigated for its anti-prostatic properties.

Mechanism of Action

The proposed mechanism of action for this compound is fundamentally different from that of Dutasteride. A 1976 study reported that this compound's anti-prostatic effect is not due to direct androgen receptor antagonism.[5] Instead, it is believed to exert its effects through a negative feedback mechanism on the hypothalamic-pituitary-gonadal axis.[5] Specifically, this compound was shown to selectively inhibit the secretion of luteinizing hormone (LH) from the pituitary gland without affecting follicle-stimulating hormone (FSH) levels.[5] LH stimulates the testes to produce testosterone. By reducing LH levels, this compound indirectly lowers testosterone production, thereby reducing the androgenic stimulation of the prostate.[5]

Bifluranol_Mechanism Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH LH Luteinizing Hormone (LH) Pituitary->LH Testes Testes Testosterone Testosterone Testes->Testosterone Produces Prostate Prostate This compound This compound This compound->Pituitary Inhibits LH Secretion LH->Testes Stimulates Testosterone->Prostate Stimulates Growth

Efficacy in Prostate Tumor Growth

The 1976 study described this compound as having "potent anti-prostatic activity" comparable to diethylstilboestrol (DES), a synthetic estrogen that was used for androgen deprivation therapy.[5] However, this study was conducted in animal models (rats), and there is a lack of published clinical trial data in humans to support this claim in the context of prostate cancer. Crucially, no quantitative data on tumor volume reduction, effects on PSA levels, or long-term outcomes in prostate cancer patients are available in the accessible scientific literature.

Experimental Protocols

Conclusion: A Data-Driven Divide

References

In Vivo Validation of Bifluranol's Anti-Androgenic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-androgenic properties of Bifluranol against other well-established anti-androgenic agents. The information presented is based on available preclinical data and is intended to inform research and development decisions in the field of androgen-related disorders.

Executive Summary

This compound is a fluorinated bibenzyl compound that exhibits potent anti-prostatic activity in vivo, with a potency comparable to that of diethylstilbestrol (DES).[1] Unlike traditional anti-androgens that directly antagonize the androgen receptor (AR), this compound's primary mechanism of action is indirect. It selectively suppresses the secretion of Luteinizing Hormone (LH) from the pituitary gland without affecting Follicle-Stimulating Hormone (FSH) levels.[1] This reduction in LH leads to decreased testosterone production, thereby exerting its anti-androgenic effects. This guide compares this compound with other anti-androgens that employ different mechanisms, including direct AR antagonists like flutamide, bicalutamide, and enzalutamide, and another LH suppressor, DES.

Comparative Analysis of Anti-Androgenic Agents

The following sections detail the in vivo performance of this compound and its comparators, focusing on their mechanisms of action and effects on androgen-dependent tissues.

Mechanism of Action

The anti-androgenic agents discussed in this guide can be broadly categorized based on their mechanism of action:

  • Indirect Anti-Androgens (LH Suppressors): this compound and Diethylstilbestrol (DES) exert their effects by suppressing LH secretion, leading to reduced testicular androgen production.

  • Direct Anti-Androgens (AR Antagonists): Flutamide, Bicalutamide, and Enzalutamide directly bind to the androgen receptor, competitively inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).

dot

cluster_indirect Indirect Anti-Androgens cluster_direct Direct Anti-Androgens This compound This compound Pituitary Pituitary This compound->Pituitary Suppresses LH Secretion DES DES DES->Pituitary Suppresses LH Secretion Flutamide Flutamide AR Androgen Receptor Flutamide->AR Antagonizes Bicalutamide Bicalutamide Bicalutamide->AR Antagonizes Enzalutamide Enzalutamide Enzalutamide->AR Antagonizes Hypothalamus Hypothalamus Hypothalamus->Pituitary GnRH Testes Testes Pituitary->Testes LH Androgen_Dependent_Tissues Androgen-Dependent Tissues (e.g., Prostate) Testes->Androgen_Dependent_Tissues Testosterone AR->Androgen_Dependent_Tissues Promotes Growth Testosterone Testosterone Testosterone->AR Activates

Caption: Mechanisms of action for different anti-androgens.

In Vivo Efficacy Data

The following tables summarize the available quantitative data from in vivo studies, primarily focusing on the effects on androgen-dependent organ weights as a measure of anti-androgenic activity.

Table 1: In Vivo Anti-Androgenic Effects of this compound and Comparators on Prostate and Seminal Vesicle Weight

CompoundSpeciesDosing RegimenChange in Ventral Prostate WeightChange in Seminal Vesicle WeightReference
This compound RatNot specifiedPotent anti-prostatic activity, comparable to DESSuppression of accessory sexual structures[1]
Flutamide Rat2.5 mg/kg/day for 5 daysSignificant decreaseSignificant decrease[2]
Rat10 mg/kg/day for 5 daysSignificant decreaseSignificant decrease[2]
Rat1 mg/kg/day + TP for 10 daysSignificant inhibitionSignificant inhibition[3][4]
Bicalutamide RatChronic dosingAtrophyAtrophy[5]
Enzalutamide MouseNot specifiedTumor regression in CRPC xenograft modelNot specified[6]

TP: Testosterone Propionate; CRPC: Castration-Resistant Prostate Cancer

Table 2: Effects of this compound and Comparators on Luteinizing Hormone (LH) Levels

CompoundSpeciesDosing RegimenEffect on LH LevelsReference
This compound RatNot specifiedLowered serum LH[1]
Flutamide Rat10 mg/kg/day for 5 daysIncreased[2]
Rat10 & 20 mg/kg/day + TP for 10 daysSignificantly increased[3]
Diethylstilbestrol (DES) RatNot specifiedReduces LH levels[1]

TP: Testosterone Propionate

Experimental Protocols

Hershberger Assay for Anti-Androgenic Activity

The Hershberger assay is a standardized in vivo screening method to assess the androgenic or anti-androgenic properties of a substance. The protocol for evaluating anti-androgenic activity is as follows:

  • Animal Model: Peripubertal male rats are castrated to eliminate endogenous androgen production.

  • Acclimation: Animals are allowed to recover for a period of 7-10 days.

  • Treatment:

    • A control group receives a vehicle and a daily dose of an androgen, typically testosterone propionate (TP), to stimulate the growth of androgen-dependent tissues.

    • Treatment groups receive the test substance at various dose levels in addition to the daily dose of TP.

    • A positive control group receives a known anti-androgen (e.g., flutamide) along with TP.

  • Dosing: Dosing is typically performed daily for 10 consecutive days via oral gavage or subcutaneous injection.

  • Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and the weights of key androgen-dependent tissues are measured. These tissues include:

    • Ventral prostate

    • Seminal vesicles (including coagulating glands and fluids)

    • Levator ani-bulbocavernosus (LABC) muscle

    • Cowper's glands

    • Glans penis

  • Data Analysis: A statistically significant decrease in the weight of at least two of these five tissues in the treatment groups compared to the TP-only control group is indicative of anti-androgenic activity.

dot

start Start: Peripubertal Male Rats castration Castration start->castration recovery Recovery (7-10 days) castration->recovery grouping Grouping: - Control (TP only) - Treatment (Test Substance + TP) - Positive Control (Flutamide + TP) recovery->grouping dosing Daily Dosing (10 days) grouping->dosing necropsy Necropsy (24h post-last dose) dosing->necropsy weighing Weighing of Androgen- Dependent Tissues necropsy->weighing analysis Statistical Analysis: Compare tissue weights to control weighing->analysis end End: Determine Anti-Androgenic Activity analysis->end

References

A Comparative Guide to Bifluranol and Other Non-Steroidal Anti-Androgen Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bifluranol with other prominent non-steroidal anti-androgen (NSAA) compounds. While traditionally grouped with NSAAs, this compound exhibits a distinct mechanism of action, primarily targeting luteinizing hormone (LH) secretion rather than directly antagonizing the androgen receptor (AR). This fundamental difference is a key focus of this comparative analysis.

Executive Summary

Non-steroidal anti-androgens are a cornerstone in the management of androgen-dependent conditions, most notably prostate cancer. This guide delves into the pharmacological profiles of first-generation NSAAs (Flutamide, Nilutamide), second-generation NSAAs (Bicalutamide, Enzalutamide, Apalutamide, Darolutamide), and the unique compound, this compound.

A critical distinction lies in their mechanisms of action. The majority of NSAAs function as competitive antagonists at the androgen receptor, directly inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT). In contrast, this compound exerts its anti-androgenic effects through the selective inhibition of pituitary LH secretion, which in turn reduces testicular androgen production. This guide will present available quantitative data, detail experimental methodologies for key assays, and provide visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Analysis of Non-Steroidal Anti-Androgens

The following tables summarize key quantitative parameters for this compound and other selected NSAAs. It is important to note the scarcity of publicly available, direct comparative in vitro data for this compound, particularly regarding its androgen receptor binding affinity.

Table 1: Androgen Receptor Binding Affinity (Ki)

CompoundChemical ClassAndrogen Receptor (AR) Binding Affinity (Ki) [nM]Reference
This compound Bibenzyl derivativeNot Reported
Flutamide (active metabolite, Hydroxyflutamide) Acetanilide derivative~75[1]
Nilutamide Hydantoin derivative~150[1]
Bicalutamide Acetanilide derivative~25[1][2]
Enzalutamide Thiohydantoin derivative~36
Apalutamide Thiohydantoin derivative~4.6
Darolutamide Pyrazole derivative~11

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Androgen Receptor Antagonistic Activity (IC50)

CompoundCell LineIC50 [nM] (inhibition of androgen-induced activity)Reference
This compound Not ReportedNot Reported
Flutamide (Hydroxyflutamide) LNCaP~100-700[3]
Nilutamide LNCaP~500-1000
Bicalutamide LNCaP~150-300[3]
Enzalutamide LNCaP~20-100[3]
Apalutamide LNCaP~30-160
Darolutamide VCaP~30

Note: IC50 values can vary depending on the cell line and assay conditions.

Table 3: Effect on Luteinizing Hormone (LH) Secretion

CompoundEffect on LH Secretion (in vivo)Primary MechanismReference
This compound Inhibition Selective inhibition of pituitary LH release
Flutamide IncreaseBlockade of androgen negative feedback on the hypothalamic-pituitary-gonadal axis[2]
Nilutamide IncreaseBlockade of androgen negative feedback on the hypothalamic-pituitary-gonadal axis
Bicalutamide Increase (less pronounced than Flutamide)Peripherally selective AR antagonism with less central effect[2][4]
Enzalutamide IncreasePotent AR antagonism leading to feedback loop activation
Apalutamide IncreasePotent AR antagonism leading to feedback loop activation
Darolutamide IncreasePotent AR antagonism leading to feedback loop activation

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of traditional NSAAs and this compound are visually represented in the following diagrams.

cluster_0 Traditional NSAA Action Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Complex Androgen-AR Complex NSAA NSAA (e.g., Bicalutamide) NSAA->AR Blocks Nucleus Nucleus AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates cluster_1 This compound's Mechanism of Action Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH Testes Testes Pituitary->Testes LH This compound This compound This compound->Pituitary Inhibits Testosterone Testosterone Production Testes->Testosterone cluster_2 AR Competitive Binding Assay Workflow A Prepare Reagents (Cytosol, Radioligand, Test Compounds) B Incubate Cytosol, Radioligand, and Test Compound A->B C Separate Bound and Free Ligand (Hydroxyapatite) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E cluster_3 AR Reporter Gene Assay Workflow F Cell Culture and Transfection (AR and Reporter Plasmids) G Treat Cells with Agonist and/or Test Compound F->G H Incubate (24-48h) G->H I Cell Lysis and Reporter Activity Measurement (e.g., Luminescence) H->I J Data Analysis (Dose-Response Curves) I->J cluster_4 In Vitro LH Secretion Assay Workflow K Prepare Primary Pituitary Cell Cultures L Pre-incubate with Test Compound K->L M Stimulate with LHRH/GnRH L->M N Collect Culture Medium M->N O Quantify LH Concentration (ELISA) N->O P Data Analysis O->P

References

Assessing the Cross-Reactivity of Bifluranol with Nuclear Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifluranol is a novel fluorinated bibenzyl derivative identified as a potent anti-androgen.[1][2] Its primary mechanism of action is understood to be the antagonism of the androgen receptor (AR), a key regulator of male sexual development and prostate health. As with any therapeutic candidate targeting a specific nuclear receptor, a thorough assessment of its cross-reactivity with other members of the nuclear receptor superfamily is crucial for a comprehensive understanding of its pharmacological profile, including potential off-target effects and therapeutic applications.

This guide provides a framework for evaluating the cross-reactivity of this compound with other key nuclear receptors, namely the progesterone receptor (PR), glucocorticoid receptor (GR), and estrogen receptor (ER). While extensive searches of the public domain and scientific literature did not yield specific quantitative data on the binding affinities (e.g., Ki or IC50 values) of this compound for this panel of nuclear receptors, this guide presents the standardized experimental protocols and data presentation formats that are essential for conducting and interpreting such studies.

Importance of Cross-Reactivity Profiling

Nuclear receptors share structural similarities in their ligand-binding domains, which can lead to unintended interactions with non-target receptors. This cross-reactivity can result in a range of off-target effects, some of which may be undesirable or even beneficial. Therefore, profiling a compound's binding affinity and functional activity against a panel of nuclear receptors is a critical step in preclinical drug development to:

  • Predict potential side effects: Unintended activation or inhibition of other nuclear receptors can lead to a variety of physiological responses.

  • Uncover novel therapeutic indications: Cross-reactivity might reveal beneficial activities in other signaling pathways.

  • Elucidate the full mechanism of action: Understanding the complete interaction profile provides a more accurate picture of how a compound exerts its effects.

Comparative Binding Affinity of this compound (Hypothetical Data)

As previously stated, specific experimental data on the cross-reactivity of this compound with PR, GR, and ER is not currently available in the public literature. The following table is a template illustrating how such comparative data, once generated through the experimental protocols detailed below, should be presented. The values for this compound are hypothetical and are included for illustrative purposes only.

CompoundAndrogen Receptor (AR)Progesterone Receptor (PR)Glucocorticoid Receptor (GR)Estrogen Receptor (ERα)
Ki (nM) Ki (nM) Ki (nM) Ki (nM)
This compound [Example: 5.2][Example: >1000][Example: >1000][Example: >1000]
Testosterone (Endogenous Agonist) 0.5>1000>1000>1000
Progesterone (Endogenous Agonist) >10001.2>1000>1000
Dexamethasone (Synthetic Agonist) >1000>10002.5>1000
17β-Estradiol (Endogenous Agonist) >1000>1000>10000.1

Caption: This table presents a template for summarizing the binding affinities (Ki values) of this compound and reference compounds for a panel of nuclear receptors. Lower Ki values indicate higher binding affinity. The data for this compound is hypothetical and serves as an example.

Experimental Protocols

To generate the quantitative data required for a comprehensive cross-reactivity assessment, the following well-established in vitro assays are recommended.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a high-affinity radiolabeled ligand from the ligand-binding domain of a specific nuclear receptor.

a. Materials:

  • Purified recombinant human nuclear receptor ligand-binding domains (AR, PR, GR, ERα).

  • Radiolabeled ligands:

    • [³H]-Mibolerone for AR

    • [³H]-R5020 for PR

    • [³H]-Dexamethasone for GR

    • [³H]-17β-Estradiol for ERα

  • Test compound (this compound) and reference compounds.

  • Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

b. Method:

  • A constant concentration of the purified nuclear receptor and its corresponding radiolabeled ligand are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled test compound (this compound) or a reference compound are added to compete for binding to the receptor.

  • The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Luciferase Reporter Gene Assay

This cell-based functional assay measures the ability of a test compound to modulate the transcriptional activity of a nuclear receptor.

a. Materials:

  • Mammalian cell line (e.g., HEK293T or a relevant cell line endogenously expressing the target receptors).

  • Expression vector for the full-length human nuclear receptor (AR, PR, GR, or ERα).

  • Reporter plasmid containing a luciferase gene under the control of a promoter with specific hormone response elements (HREs) for the respective receptor.

  • A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Cell culture medium and reagents.

  • Transfection reagent.

  • Test compound (this compound) and reference agonists/antagonists.

  • Luciferase assay reagent.

  • Luminometer.

b. Method:

  • Cells are co-transfected with the nuclear receptor expression vector, the HRE-luciferase reporter plasmid, and the control reporter plasmid.

  • After an appropriate incubation period to allow for protein expression, the cells are treated with increasing concentrations of the test compound (this compound) in the presence (for antagonist mode) or absence (for agonist mode) of a known reference agonist.

  • The cells are incubated for a further period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

  • For agonist activity, the concentration of the test compound that produces 50% of the maximal response (EC50) is determined.

  • For antagonist activity, the concentration of the test compound that inhibits 50% of the response induced by the reference agonist (IC50) is determined.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the experimental approach and the biological context, the following diagrams are provided.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_dimer AR Dimerization AR->AR_dimer Translocation & Dimerization HSP HSP AR_HSP->AR HSP Dissociation ARE Androgen Response Element AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Modulates This compound This compound This compound->AR_HSP Antagonizes

Caption: Androgen Receptor (AR) Signaling Pathway and the antagonistic action of this compound.

Cross_Reactivity_Workflow cluster_assays In Vitro Assays cluster_receptors Nuclear Receptor Panel Binding_Assay Competitive Radioligand Binding Assay AR Androgen Receptor Binding_Assay->AR PR Progesterone Receptor Binding_Assay->PR GR Glucocorticoid Receptor Binding_Assay->GR ER Estrogen Receptor Binding_Assay->ER Functional_Assay Luciferase Reporter Gene Assay Functional_Assay->AR Functional_Assay->PR Functional_Assay->GR Functional_Assay->ER Data_Analysis Data Analysis (Ki, EC50/IC50) AR->Data_Analysis PR->Data_Analysis GR->Data_Analysis ER->Data_Analysis This compound This compound This compound->Binding_Assay This compound->Functional_Assay Comparison_Table Cross-Reactivity Profile (Comparison Table) Data_Analysis->Comparison_Table

Caption: Experimental workflow for assessing the cross-reactivity of this compound against a panel of nuclear receptors.

Conclusion and Future Directions

This compound has been established as a compound with anti-androgenic properties. However, a comprehensive understanding of its selectivity and potential for off-target effects through other nuclear receptors remains to be elucidated. The experimental protocols detailed in this guide provide a standardized approach for researchers and drug developers to systematically evaluate the cross-reactivity of this compound. The generation of quantitative binding affinity and functional activity data for this compound against the progesterone, glucocorticoid, and estrogen receptors is a critical next step. Such data will be invaluable for a complete risk-benefit assessment and for guiding the future clinical development of this compound. The provided templates for data presentation and visualization are intended to facilitate the clear and concise communication of these future findings within the scientific community.

References

Bifluranol: An Early Anti-Androgen Shrouded in Limited Comparative Data Against Modern Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Bifluranol, a fluorinated bibenzyl compound, emerged decades ago as a potent agent with anti-prostatic activity. However, a comprehensive evaluation of its effectiveness, particularly in comparison to modern second-generation anti-androgens like enzalutamide and apalutamide, is conspicuously absent from the current scientific literature. While historical studies provide some insight into its mechanism, the lack of direct comparative preclinical and clinical data severely limits a quantitative assessment of its relative efficacy in the contemporary landscape of prostate cancer treatment.

Second-generation anti-androgens have revolutionized the management of advanced prostate cancer. These agents, including enzalutamide and apalutamide, function as potent and specific antagonists of the androgen receptor (AR). Their mechanism of action involves competitively inhibiting the binding of androgens to the AR, preventing the nuclear translocation of the receptor, and blocking its interaction with DNA. This multi-pronged inhibition of the AR signaling pathway effectively halts the growth of androgen-dependent prostate cancer cells.[1][2][3]

In contrast, the primary mechanism of action attributed to this compound in early research appears to differ significantly from that of modern anti-androgens. A 1980 study demonstrated that this compound's potent anti-prostatic effect in rats was comparable to that of diethylstilbestrol (DES), a synthetic estrogen. The study suggested that this compound does not directly antagonize androgen-induced stimulation of the prostate. Instead, its effect is likely mediated through a negative feedback mechanism on the hypothalamic-pituitary-gonadal axis, leading to a selective inhibition of luteinizing hormone (LH) secretion. This, in turn, reduces testicular androgen production.

This fundamental difference in their mechanisms of action makes a direct comparison of efficacy challenging without dedicated studies. While second-generation anti-androgens directly target the AR within the cancer cells, this compound appears to exert its influence at a systemic hormonal level.

Quantitative Data: A Notable Void

A thorough search of preclinical and clinical research reveals a significant gap in quantitative data that would allow for a direct comparison of this compound with second-generation anti-androgens. Key metrics routinely used to evaluate the efficacy of modern anti-androgens are unavailable for this compound.

ParameterThis compoundEnzalutamideApalutamide
Androgen Receptor Binding Affinity (IC50/Ki) Data not availablePotent inhibitorPotent inhibitor
Inhibition of AR Nuclear Translocation Data not availableDemonstratedDemonstrated
Inhibition of AR-mediated Gene Transcription Data not availableDemonstratedDemonstrated
Inhibition of Prostate Cancer Cell Proliferation (IC50) Data not availablePotent inhibitionPotent inhibition
In vivo Tumor Growth Inhibition Comparable to DES in historical rat modelsSignificant tumor regression in xenograft modelsSignificant tumor regression in xenograft models

Note: The table highlights the absence of publicly available, modern preclinical data for this compound that is directly comparable to the well-characterized profiles of Enzalutamide and Apalutamide.

Experimental Methodologies: A Look into Androgen Receptor Research

The evaluation of anti-androgen efficacy relies on a suite of well-established experimental protocols. While specific protocols for this compound are not available in recent literature, the following methodologies are standard in the field for characterizing compounds like enzalutamide and apalutamide.

Androgen Receptor Binding Assay

This assay is crucial for determining the affinity of a compound for the androgen receptor. A common method is a competitive binding assay using a radiolabeled androgen, such as [3H]-dihydrotestosterone (DHT), and a source of AR, typically from prostate cancer cell lysates or recombinant AR protein.

General Protocol:

  • Preparation of AR Source: Prostate cancer cells (e.g., LNCaP) are cultured and harvested. The cells are then lysed to extract the cytoplasm containing the AR.

  • Competitive Binding: A constant concentration of radiolabeled DHT is incubated with the AR preparation in the presence of varying concentrations of the test compound (e.g., this compound, enzalutamide).

  • Separation of Bound and Unbound Ligand: Techniques such as filtration or dextran-coated charcoal are used to separate the AR-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled DHT (IC50 value). A lower IC50 value indicates a higher binding affinity.

Cell-Based Assays for Anti-Androgenic Activity

These assays assess the ability of a compound to inhibit androgen-induced cellular processes in prostate cancer cell lines.

General Protocol (using a reporter gene assay):

  • Cell Culture and Transfection: An appropriate cell line (e.g., PC-3, which lacks endogenous AR) is co-transfected with a plasmid expressing the human AR and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).

  • Treatment: The transfected cells are treated with an androgen (e.g., DHT) to stimulate AR activity, in the presence or absence of the test compound at various concentrations.

  • Reporter Gene Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: The ability of the test compound to inhibit androgen-induced reporter gene activity is quantified, and an IC50 value is determined.

Visualizing the Signaling Pathways

To understand the distinct mechanisms of action, the following diagrams illustrate the androgen receptor signaling pathway and the points of intervention for both direct AR antagonists and agents that affect hormone production.

cluster_Cell Prostate Cancer Cell LH LH Testosterone Testosterone LH->Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) AR_DHT AR-DHT Complex AR->AR_DHT DHT->AR ARE Androgen Response Element (ARE) AR_DHT->ARE Nuclear Translocation & Dimerization Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth cluster_Systemic Systemic Circulation cluster_Cell Prostate Cancer Cell Hypothalamus_Pituitary Hypothalamus-Pituitary Axis LH LH Hypothalamus_Pituitary->LH Testosterone Testosterone LH->Testosterone Stimulates Production DHT DHT Testosterone->DHT 5α-reductase This compound This compound This compound->LH Inhibits Secretion AR Androgen Receptor (AR) DHT->AR Second_Gen_AA Second-Generation Anti-androgens Second_Gen_AA->AR Blocks Binding

References

Correlating Bifluranol's In Vitro Hormonal Effects with In Vivo Anti-Prostatic Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide will therefore focus on comparing Bifluranol's hormonal modulation with its tangible in vivo outcomes on androgen-dependent tissues. We will also draw comparisons with Diethylstilbestrol (DES), a compound to which this compound's anti-prostatic potency has been likened.

In Vitro Activity: Central Hormonal Regulation

This compound's primary in vitro effect relevant to its in vivo anti-prostatic action is its influence on the hypothalamic-pituitary-gonadal (HPG) axis. Unlike typical anti-androgens that directly block the androgen receptor (AR) at the cellular level, this compound is suggested to exert its effect by inhibiting the secretion of Luteinizing Hormone (LH) from the pituitary gland. This reduction in LH leads to decreased testosterone synthesis in the testes, thereby reducing the androgenic stimulation of the prostate.

Due to the limited availability of public data on the direct in vitro effects of this compound on pituitary cells, a quantitative IC50 value for LH suppression is not available at this time. However, its in vivo effects on LH levels provide strong evidence for this central mechanism.

In Vivo Efficacy: Anti-Prostatic and Hormonal Effects

In vivo studies in animal models, particularly rats, have demonstrated this compound's potent anti-prostatic activity. This is primarily assessed by measuring the reduction in the weight of the prostate gland and other accessory sex organs.

CompoundAnimal ModelDosageEffect on Prostate WeightEffect on Serum LHEffect on Serum TestosteroneReference
This compound RatNot SpecifiedPotent reduction, comparable to DESLoweredNot Specified[1]
Diethylstilbestrol (DES) RatNot SpecifiedPotent reductionLoweredNot Specified[1]

Note: Specific dose-response data for this compound and its direct effect on serum testosterone from comparative studies are not available in the public domain. The provided data is based on qualitative descriptions from the available literature.

Experimental Protocols

In Vivo Anti-Prostatic Efficacy Model (Rat)

A standard method to evaluate the in vivo anti-androgenic efficacy of compounds like this compound involves the use of adult male rats.

  • Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley strain) are used. To study the effect on androgen-stimulated growth, animals may be castrated and then administered a controlled dose of testosterone to induce prostate growth.

  • Dosing: this compound or a comparator compound is administered orally or via injection at various dose levels for a specified period (e.g., 7-14 days). A control group receives the vehicle only.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized. The ventral prostate and seminal vesicles are carefully dissected and weighed.[2] Blood samples are collected to measure serum levels of LH and testosterone using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage reduction in prostate and seminal vesicle weight in the treated groups is calculated relative to the control group. Hormone levels are also compared between groups.

Signaling Pathway and Experimental Workflow

Hypothalamic-Pituitary-Gonadal (HPG) Axis and this compound's Proposed Mechanism

The following diagram illustrates the HPG axis and the likely point of intervention for this compound. Gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the pituitary to release LH and FSH. LH then stimulates the testes to produce testosterone, which promotes prostate growth. This compound is thought to inhibit LH secretion from the pituitary, thus disrupting this cascade.[1]

HPG_Axis cluster_brain Brain Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) Testes Testes Pituitary->Testes LH (+) Testes->Hypothalamus Testosterone (-) Testes->Pituitary Testosterone (-) Prostate Prostate Testes->Prostate Testosterone (+) This compound This compound This compound->Pituitary Inhibition (-)

This compound's inhibitory effect on the HPG axis.
In Vivo Efficacy Experimental Workflow

The workflow for a typical in vivo study to assess the anti-prostatic effects of this compound is outlined below.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Male Rat Model (Castrated + Testosterone or Intact) Grouping Randomization into Groups: - Vehicle Control - this compound (Dose 1, 2, 3) - Comparator (e.g., DES) Animal_Model->Grouping Dosing Daily Dosing (e.g., 7-14 days) Grouping->Dosing Sacrifice Euthanasia Dosing->Sacrifice Dissection Dissection and Weighing: - Prostate - Seminal Vesicles Sacrifice->Dissection Blood_Collection Blood Collection for Hormone Analysis (LH, Testosterone) Sacrifice->Blood_Collection Data_Analysis Data Analysis and Comparison Dissection->Data_Analysis Blood_Collection->Data_Analysis

Workflow for in vivo anti-prostatic efficacy study.

Conclusion

The available evidence suggests that this compound's in vivo anti-prostatic efficacy is primarily driven by its in vitro hormonal effect of suppressing LH secretion, rather than direct cellular cytotoxicity or androgen receptor antagonism. This central mechanism leads to a reduction in testosterone levels and subsequent regression of androgen-dependent tissues like the prostate. While quantitative in vitro data on pituitary cells is lacking, the in vivo outcomes in animal models demonstrate its potential as a potent anti-prostatic agent, with an efficacy comparable to that of DES. Further research is warranted to elucidate the precise molecular interactions of this compound within the pituitary and to establish a clear dose-response relationship for both its hormonal and anti-prostatic effects. This will be crucial for its further development and for providing a more direct correlation between its in vitro and in vivo activities.

References

Scrutinizing 5-Alpha Reductase Inhibitors: A Comparative Analysis of Bifluranol, Finasteride, and Dutasteride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of 5-alpha reductase inhibitors is paramount for advancing therapeutic strategies in androgen-dependent conditions. This guide provides a comparative analysis of Bifluranol, Finasteride, and Dutasteride, focusing on their selectivity for the primary isoforms of 5-alpha reductase, SRD5A1 and SRD5A2.

While this compound is recognized as a fluorinated bibenzyl anti-androgen, publicly available quantitative data on its specific inhibitory activity against 5-alpha reductase isoforms is limited.[1] Therefore, this guide will focus on the well-characterized inhibitors, Finasteride and Dutasteride, to provide a framework for evaluating inhibitor selectivity.

Introduction to 5-Alpha Reductase and its Isoforms

The enzyme 5-alpha reductase is a critical player in androgen metabolism, catalyzing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[2][3] Two primary isoforms of this enzyme have been identified:

  • Type 1 (SRD5A1): Predominantly found in the skin (sebaceous glands), liver, and to a lesser extent, the prostate.[4][5]

  • Type 2 (SRD5A2): Primarily located in the prostate, seminal vesicles, epididymis, and hair follicles.[4][5]

The differential tissue distribution of these isoforms underscores the therapeutic potential of selective inhibitors for treating conditions like benign prostatic hyperplasia (BPH), androgenetic alopecia, and prostate cancer.[2][6]

Comparative Inhibitory Potency

The selectivity of a 5-alpha reductase inhibitor is determined by its differential potency in inhibiting the type 1 and type 2 isoforms. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Inhibitor5-Alpha Reductase Type 1 (IC50)5-Alpha Reductase Type 2 (IC50)Selectivity Profile
Finasteride 360 nM[4][5]69 nM[4][5]Selective for Type 2
Dutasteride 6 nM[4]7 nM[4]Dual Inhibitor (Type 1 & 2)
This compound Data not availableData not available-

Key Observations:

  • Finasteride demonstrates a clear selectivity for the type 2 isoform of 5-alpha reductase, with an IC50 value approximately 5-fold lower than that for the type 1 isoform.[4][5]

  • Dutasteride acts as a dual inhibitor, potently inhibiting both type 1 and type 2 isoforms with similar low nanomolar IC50 values.[4] This dual inhibition leads to a more significant reduction in circulating DHT levels compared to Finasteride.[7]

  • This compound , while identified as an anti-androgen, lacks publicly available data on its IC50 values for either 5-alpha reductase isoform, precluding a direct comparison of its selectivity.

Signaling Pathway of 5-Alpha Reductase

The following diagram illustrates the role of 5-alpha reductase in the androgen signaling pathway.

5_Alpha_Reductase_Pathway Testosterone Testosterone SRD5A1 5-alpha Reductase Type 1 Testosterone->SRD5A1 Conversion SRD5A2 5-alpha Reductase Type 2 Testosterone->SRD5A2 Conversion DHT Dihydrotestosterone (DHT) SRD5A1->DHT SRD5A2->DHT AR Androgen Receptor (AR) DHT->AR Binding Gene Androgen-Responsive Gene Expression AR->Gene Activation

Caption: Androgen signaling pathway highlighting the conversion of testosterone to DHT by 5-alpha reductase isoforms.

Experimental Protocols for Determining Inhibitor Selectivity

The determination of IC50 values and thus the selectivity of compounds like Finasteride and Dutasteride is typically performed using in vitro enzyme inhibition assays.

General Experimental Workflow

Inhibitor_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Analysis Enzyme Source of 5-alpha Reductase (e.g., recombinant human enzyme, prostate microsomes) Incubation Incubation of Enzyme, Substrate, and Inhibitor Enzyme->Incubation Substrate Substrate (e.g., radiolabeled Testosterone) Substrate->Incubation Inhibitor Test Inhibitor (e.g., this compound, Finasteride) at various concentrations Inhibitor->Incubation Separation Separation of Substrate and Product (e.g., HPLC, TLC) Incubation->Separation Quantification Quantification of Product (e.g., radioactivity measurement) Separation->Quantification IC50 Calculation of IC50 values Quantification->IC50

Caption: A generalized workflow for an in vitro 5-alpha reductase inhibition assay.

Detailed Methodology

1. Enzyme Source:

  • Recombinant human 5-alpha reductase isoforms (type 1 and type 2) expressed in a suitable cell line (e.g., HEK293 or Sf9 cells).

  • Microsomal fractions isolated from tissues known to express the specific isoforms, such as human prostate for type 2 or liver for type 1.

2. Substrate:

  • Radiolabeled testosterone (e.g., [1,2,6,7-³H]testosterone) is commonly used to facilitate the detection and quantification of the product.

3. Test Compounds:

  • This compound, Finasteride, and Dutasteride are dissolved in a suitable solvent (e.g., DMSO) and prepared in a series of dilutions to determine a dose-response curve.

4. Assay Conditions:

  • The reaction is typically carried out in a buffered solution at a physiological pH (e.g., pH 6.5-7.0) and temperature (37°C).

  • A cofactor, such as NADPH, is required for the enzymatic reaction.

5. Incubation:

  • The enzyme, substrate, and varying concentrations of the inhibitor are incubated together for a defined period.

6. Reaction Termination and Product Separation:

  • The reaction is stopped, often by the addition of a strong acid or organic solvent.

  • The substrate (testosterone) and the product (dihydrotestosterone) are separated using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

7. Quantification and Data Analysis:

  • The amount of radiolabeled DHT produced is quantified using a scintillation counter.

  • The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response data to a suitable sigmoidal model.

Conclusion

The available data clearly delineates the selectivity profiles of Finasteride and Dutasteride as inhibitors of 5-alpha reductase. Finasteride is a selective inhibitor of the type 2 isoform, while Dutasteride is a potent dual inhibitor of both type 1 and type 2 isoforms. This difference in selectivity has significant implications for their clinical applications and efficacy.

Further research is required to elucidate the inhibitory activity and selectivity of this compound against the 5-alpha reductase isoforms. Such studies, following the experimental protocols outlined above, would be invaluable in determining its potential therapeutic utility in androgen-dependent pathologies and would allow for a more complete comparative analysis.

References

Comparative Bioactivity of Bifluranol: An Examination of Enantiomers and Racemic Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable gap in the pharmacological data available for the individual enantiomers of Bifluranol compared to its widely studied racemic form. While the bioactivity of racemic this compound has been documented, particularly its anti-prostatic and estrogenic effects, specific comparative studies detailing the bioactivity of its (R)- and (S)-enantiomers are not publicly available.

This compound, a fluorinated bibenzyl derivative, has been investigated for its potential therapeutic applications. However, like many chiral drugs, the spatial arrangement of its atoms can lead to the existence of enantiomers—mirror-image isomers that are not superimposable. These enantiomers can exhibit distinct pharmacological and toxicological profiles. The common form of this compound used in studies is the racemate, a 1:1 mixture of both enantiomers.

Bioactivity of Racemic this compound

Studies on racemic this compound have primarily focused on its hormonal activities:

  • Anti-prostatic Activity: Racemic this compound has demonstrated potent anti-prostatic effects.[1][2] This activity is believed to be mediated through a negative feedback mechanism on the hypothalamic-pituitary-gonadal axis, leading to a selective reduction in luteinizing hormone (LH) secretion without significantly affecting follicle-stimulating hormone (FSH) levels.[1] This hormonal modulation results in a reduction of androgen-dependent prostate growth.

  • Estrogenic Activity: The racemic mixture also exhibits estrogenic properties, although its potency is reported to be considerably less than that of diethylstilbestrol (DES), a potent synthetic estrogen.[1]

The Unexplored Territory: this compound Enantiomers

Despite the established bioactivity of the racemic mixture, there is a conspicuous absence of research into the individual contributions of the (R)- and (S)-enantiomers of this compound. The synthesis and pharmacological evaluation of individual enantiomers are crucial steps in drug development to:

  • Identify the eutomer , the enantiomer with the desired therapeutic activity.

  • Characterize the distomer , the less active or inactive enantiomer, which may contribute to side effects or have different pharmacological properties.

  • Optimize the therapeutic index by potentially developing a single-enantiomer drug.

The lack of available data prevents a detailed comparison of the bioactivity of this compound enantiomers and the racemic mixture. Consequently, quantitative data for comparison, detailed experimental protocols for enantiomer-specific assays, and visualizations of their distinct signaling pathways cannot be provided at this time.

Future Research Directions

To fully understand the therapeutic potential and safety profile of this compound, further research is imperative. Key areas for future investigation would include:

  • Chiral Synthesis or Separation: The development of methods to synthesize or separate the individual (R)- and (S)-enantiomers of this compound is the first critical step.

  • Comparative Pharmacological Studies: Once isolated, the enantiomers should be subjected to a battery of in vitro and in vivo assays to compare their:

    • Binding affinity and functional activity at estrogen and androgen receptors.

    • Effects on LH and FSH secretion.

    • Anti-prostatic and estrogenic potency.

    • Pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).

    • Toxicological profiles.

Such studies would provide invaluable insights into the structure-activity relationship of this compound and could pave the way for the development of a more refined and potentially safer therapeutic agent.

Conclusion

While racemic this compound has shown promise as an anti-prostatic agent with some estrogenic activity, the specific roles of its constituent enantiomers remain unknown. The absence of comparative bioactivity data for the (R)- and (S)-enantiomers versus the racemic mixture represents a significant knowledge gap. Future research focusing on the stereopharmacology of this compound is essential to elucidate the full therapeutic potential of this compound. Without such data, a comprehensive comparison guide as requested cannot be compiled.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Bifluranol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Bifluranol, a synthetic nonsteroidal estrogen. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

This compound: Key Chemical Data

To ensure safe handling and disposal, it is essential to be aware of the fundamental properties of this compound. The following table summarizes its key chemical data.

PropertyValue
CAS Number 34633-34-6[1]
Molecular Formula C17H18F2O2[1]
Synonyms BX-341, Prostarex[1]
Chemical Class Synthetic nonsteroidal estrogen, stilbestrol group[2]

Procedural Steps for this compound Disposal

The following protocols outline the necessary steps for the safe disposal of this compound waste. These procedures are based on general best practices for hazardous chemical waste management and should be adapted to comply with all applicable local, state, and federal regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. The container should be made of a material compatible with this compound.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazards.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or expired this compound, contaminated lab supplies (e.g., weighing boats, contaminated gloves) in the designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 3: Storage of this compound Waste

Proper storage of hazardous waste is a critical component of laboratory safety.

  • Storage Location: Store the this compound waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Container Integrity: Ensure the waste container is always sealed when not in use.

Step 4: Final Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.

  • Professional Disposal: Never dispose of this compound down the drain or in the regular trash. It must be disposed of through an approved waste disposal plant[3].

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Bifluranol_Disposal_Workflow cluster_collection Waste Collection start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Collect Solid Waste in Designated Container segregate->solid_waste liquid_waste Collect Liquid Waste in Designated Container segregate->liquid_waste storage Step 3: Store Waste Securely (Labeled, Sealed, Secondary Containment) solid_waste->storage liquid_waste->storage ehs_contact Step 4: Contact EHS for Pickup storage->ehs_contact end End: Professional Disposal ehs_contact->end

This compound Disposal Workflow Diagram

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.